molecular formula C7H15NO B7966512 4-Amino-4-methyl-cyclohexanol

4-Amino-4-methyl-cyclohexanol

Cat. No.: B7966512
M. Wt: 129.20 g/mol
InChI Key: KVXJOQDOXLXUSA-UHFFFAOYSA-N
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Description

4-Amino-4-methyl-cyclohexanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-4-methylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(8)4-2-6(9)3-5-7/h6,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXJOQDOXLXUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302563
Record name cis-4-Amino-4-methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923672-50-8
Record name cis-4-Amino-4-methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-4-methyl-cyclohexanol: Structure, Bonding, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-methyl-cyclohexanol is a substituted cyclohexyl amino alcohol of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the presence of key functional groups—a hydroxyl and an amino group—positions it as a valuable building block for the synthesis of novel therapeutic agents. The stereochemical arrangement of these substituents, leading to cis and trans isomers, offers a platform for exploring structure-activity relationships (SAR) in drug design. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthetic pathways of this compound, offering insights for its application in the development of new chemical entities. While direct extensive literature on this specific molecule is limited, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust technical overview.

Chemical Structure and Stereoisomerism

This compound possesses a cyclohexane ring substituted at the 1- and 4-positions. The IUPAC name for this compound is 4-amino-4-methylcyclohexan-1-ol.[1] The presence of two substituents on the cyclohexane ring gives rise to geometric isomerism, resulting in cis and trans diastereomers.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
IUPAC Name 4-amino-4-methylcyclohexan-1-ol

Table 1: General Properties of this compound

The stereochemistry of these isomers dictates the spatial orientation of the amino and hydroxyl groups, which in turn influences their physical, chemical, and biological properties.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the conformers of cis- and trans-4-Amino-4-methyl-cyclohexanol is determined by the steric interactions of the substituents.

For the trans isomer, the more stable conformation will have both the hydroxyl and the 4-amino-4-methyl group in equatorial positions to minimize 1,3-diaxial interactions. In the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger steric bulk of the 4-amino-4-methyl group compared to the hydroxyl group, the preferred conformation of the cis isomer is predicted to have the 4-amino-4-methyl group in the equatorial position and the hydroxyl group in the axial position.

cluster_trans trans-4-Amino-4-methyl-cyclohexanol cluster_cis cis-4-Amino-4-methyl-cyclohexanol trans_eq Diequatorial (More Stable) trans_ax Diaxial (Less Stable) trans_eq->trans_ax Ring Flip cis_eq_amino Equatorial Amino, Axial Hydroxyl (More Stable) cis_ax_amino Axial Amino, Equatorial Hydroxyl (Less Stable) cis_eq_amino->cis_ax_amino Ring Flip

Caption: Conformational isomers of trans and cis-4-Amino-4-methyl-cyclohexanol.

Chemical Bonding and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of substituted cyclohexanes. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.

Predicted ¹H NMR Spectral Features:

  • H1 Proton (CH-OH): In the trans isomer (diequatorial substituents), the H1 proton is axial, leading to large axial-axial (J_ax,ax) coupling constants (typically 10-13 Hz) with the adjacent axial protons. In the more stable conformer of the cis isomer, the H1 proton is equatorial, resulting in smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings (typically 2-5 Hz). The axial H1 proton of the trans isomer is expected to appear at a higher field (lower ppm) compared to the equatorial H1 proton of the cis isomer.

  • Methyl Protons: The chemical shift of the methyl protons will also differ slightly between the two isomers due to the different magnetic environments.

  • Ring Protons: The complex multiplet patterns of the cyclohexane ring protons will be characteristic for each isomer, reflecting the different coupling interactions in the respective chair conformations.

Predicted ¹³C NMR Spectral Features:

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. The carbon bearing an axial substituent is typically shielded (appears at a higher field) compared to when it bears an equatorial substituent. Therefore, C1 in the more stable cis conformer (axial -OH) would be expected to have a different chemical shift compared to C1 in the trans conformer (equatorial -OH).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and amino functional groups.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

  • N-H Stretch: The primary amine will exhibit two sharp to medium peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.

  • C-H Stretch: Absorptions for C-H stretching of the cyclohexane ring and methyl group will be observed in the region of 2850-3000 cm⁻¹.

  • N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

  • C-O Stretch: A C-O stretching vibration should appear in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 129. Fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or a methyl group (M-15). The specific fragmentation pathways could potentially differ between the cis and trans isomers, providing further structural information.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic disconnections. A common and logical starting material is 4-methylcyclohexanone.

Start 4-Methylcyclohexanone Step1 Oxime Formation Start->Step1 Intermediate 4-Methylcyclohexanone Oxime Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Proposed Synthetic Protocol: Reductive Amination of 4-Methylcyclohexanone

Reductive amination is a robust method for the synthesis of amines from ketones or aldehydes.[2] This can be performed as a one-pot reaction or in a stepwise manner.

Step 1: Oximation of 4-Methylcyclohexanone

A common route to introduce the amino group at the 4-position involves the formation of an oxime intermediate.

  • Reaction: 4-Methylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or sodium hydroxide, in a suitable solvent like ethanol or methanol.[3]

  • Mechanism: The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields the 4-methylcyclohexanone oxime.

  • Causality: The use of a base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the reaction.

Step 2: Reduction of 4-Methylcyclohexanone Oxime

The oxime can then be reduced to the corresponding primary amine.

  • Reagents: Various reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, sodium in ethanol, or catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or platinum catalyst).

  • Stereoselectivity: The choice of reducing agent and reaction conditions can influence the stereochemical outcome, potentially favoring the formation of either the cis or trans isomer. Catalytic hydrogenation often leads to the delivery of hydrogen from the less sterically hindered face, which can provide some degree of stereocontrol.

  • Protocol Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product would require purification, typically by distillation or chromatography, and its identity and stereochemistry confirmed by spectroscopic methods.

Alternative Synthetic Route: Catalytic Reductive Amination

A more direct approach is the direct reductive amination of a suitable ketone precursor. One potential precursor is 4-hydroxy-4-methylcyclohexanone.[4]

  • Reaction: 4-hydroxy-4-methylcyclohexanone can be reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

  • Mechanism: The ketone reacts with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the amine.

  • Challenges: This route requires the synthesis of the 4-hydroxy-4-methylcyclohexanone precursor. Additionally, controlling the stereoselectivity of both the amination and reduction steps can be challenging.

Applications in Drug Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, the structural motif of 4-aminocyclohexanol derivatives is prevalent in pharmacologically active compounds. These scaffolds are often used as rigid cores to orient functional groups in a specific manner for optimal interaction with biological targets.

  • Analgesics: Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.[5] The cyclohexane ring serves as a scaffold to position an aromatic ring and an amino group, which are common pharmacophores in opioid and other central nervous system-acting drugs.

  • Enzyme Inhibitors: The rigid nature of the cyclohexane ring makes it an attractive template for the design of enzyme inhibitors, where precise positioning of binding groups is crucial for activity.

  • Intermediates for API Synthesis: Trans-4-aminocyclohexanol is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical purity of these intermediates is often critical for the efficacy and safety of the final drug product.

The introduction of a methyl group at the 4-position, as in this compound, can have several implications for drug design:

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Steric Influence: The methyl group can provide a steric constraint that may lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a target.

  • Metabolic Stability: The presence of the gem-dimethyl group can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Conclusion

This compound represents a versatile and valuable scaffold for the design and synthesis of novel chemical entities with potential therapeutic applications. Understanding its stereochemistry, conformational preferences, and spectroscopic signatures is paramount for its effective utilization in drug discovery programs. While direct experimental data for this specific molecule is sparse, a thorough understanding of the chemistry of related cyclohexanol and aminocyclohexane derivatives provides a strong foundation for its synthesis and characterization. The synthetic routes outlined in this guide, based on established organic chemistry principles, offer practical pathways for accessing both the cis and trans isomers of this promising building block. Further research into the pharmacological activities of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

  • MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Wikipedia. Reductive amination. [Link]

  • PubChem. trans-4-Amino-1-methyl-cyclohexanol. [Link]

  • PubChem. This compound. [Link]

Sources

Structural Elucidation and Synthetic Methodology: 4-Amino-4-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a rigorous analysis of 4-amino-4-methylcyclohexan-1-ol , a bifunctional aliphatic scaffold critical in medicinal chemistry for fragment-based drug discovery (FBDD). We dissect the IUPAC nomenclature derivation based on current priority rules, clarify the often-misunderstood stereochemical designations (cis vs. trans) using Cahn-Ingold-Prelog (CIP) priorities, and detail a robust synthetic pathway utilizing the regioselective Ritter reaction. This document is designed for synthetic chemists and structural biologists requiring high-fidelity data for scaffold utilization.

Nomenclature and Stereochemical Analysis[1]

IUPAC Derivation

The systematic naming of this molecule is governed by the hierarchical priority of functional groups.[1][2][3]

  • Principal Functional Group: The hydroxyl group (-OH) holds priority over the amino group (-NH₂). Therefore, the parent structure is cyclohexanol .

  • Numbering: The carbon atom bonded to the hydroxyl group is designated C1. Numbering proceeds around the ring to give the substituents the lowest possible locants.[1] The substituted carbon at the para-position becomes C4.

  • Substituents: Position C4 bears both a methyl group (-CH₃) and an amino group (-NH₂).

  • Alphabetization: Substituents are listed alphabetically: A mino before M ethyl.

Final IUPAC Name: 4-Amino-4-methylcyclohexan-1-ol

Stereochemical Designation (cis vs. trans)

The molecule exhibits geometric isomerism due to the disubstituted cyclohexane ring. Because C1 and C4 lie on a plane of symmetry in the planar projection, the molecule is achiral (meso-like characteristics), but it exists as two distinct diastereomers.

The designation of cis and trans is determined by the relative orientation of the highest priority group at each stereocenter (determined by atomic number,


):
  • At C1: -OH (

    
    ) > -H (
    
    
    
    ). Priority: -OH .
  • At C4: -NH₂ (

    
    ) > -CH₃ (
    
    
    
    ). Priority: -NH₂ .
IsomerConfigurationDescription
cis-4-Amino-4-methylcyclohexan-1-ol (1s, 4s)The -OH (C1) and -NH₂ (C4) groups reside on the same face of the ring.
trans-4-Amino-4-methylcyclohexan-1-ol (1r, 4r)The -OH (C1) and -NH₂ (C4) groups reside on opposite faces of the ring.

Critical Note: In older literature, "cis" might occasionally refer to the relationship between the bulky groups (Methyl vs OH). However, modern IUPAC recommendations strictly follow CIP priorities. Always verify the structure diagram in patents.

Synthetic Methodology: The Regioselective Ritter Pathway

While reductive amination of ketones is common, it often lacks stereocontrol and requires toxic cyanohydrin intermediates. The Ritter Reaction offers a superior route by exploiting carbocation stability to selectively install the amine at the tertiary center.

Retrosynthetic Logic

The synthesis targets the tertiary amine at C4. A tertiary alcohol precursor allows for the generation of a stable tertiary carbocation, which can be trapped by a nitrile.

  • Target: 4-Amino-4-methylcyclohexan-1-ol.

  • Precursor: 1-Methyl-1,4-cyclohexanediol.

  • Key Step: Selective Ritter reaction at the tertiary alcohol over the secondary alcohol.

Mechanism and Selectivity

The reaction relies on the significant stability difference between the tertiary carbocation (at the methyl-substituted carbon) and the secondary carbocation (at the hydroxyl-substituted carbon). Under controlled acidic conditions, only the tertiary alcohol dehydrates to form the carbocation, which is then attacked by acetonitrile.

RitterMechanism cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Ritter Reaction cluster_2 Step 3: Hydrolysis Start 4-Hydroxycyclohexanone Grignard MeMgBr / THF (Grignard Addition) Start->Grignard Diol 1-Methyl-1,4-cyclohexanediol (Mixture of isomers) Grignard->Diol Acid H2SO4 / MeCN (Selective Dehydration) Diol->Acid Carbocation 3° Carbocation Intermediate Acid->Carbocation Nitrilium Nitrilium Ion Carbocation->Nitrilium Amide 4-Acetamido-4-methyl- cyclohexan-1-ol Nitrilium->Amide Hydrol HCl / H2O (Reflux) Amide->Hydrol Product 4-Amino-4-methyl- cyclohexan-1-ol Hydrol->Product

Figure 1: Synthetic workflow illustrating the regioselective Ritter reaction pathway. The tertiary alcohol reacts preferentially due to the stability of the 3° carbocation intermediate.

Detailed Experimental Protocol

Step 1: Preparation of 1-Methyl-1,4-cyclohexanediol

  • Reagents: 4-Hydroxycyclohexanone (1.0 eq), Methylmagnesium bromide (3.0 M in Et₂O, 2.2 eq), Anhydrous THF.

  • Procedure: Cool a solution of 4-hydroxycyclohexanone in THF to -78°C. Add MeMgBr dropwise. Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl. Extract with EtOAc.

  • Result: A mixture of cis and trans diols. The tertiary alcohol is formed at the site of the ketone.

Step 2: Selective Ritter Reaction

  • Reagents: 1-Methyl-1,4-cyclohexanediol (1.0 eq), Acetonitrile (Solvent/Reagent), Conc. H₂SO₂ (2.0 eq).

  • Procedure: Dissolve the diol in acetonitrile at 0°C. Add H₂SO₄ dropwise (exothermic). The acid protonates the tertiary hydroxyl group, leading to water loss and formation of the tertiary carbocation.

  • Critical Control: Maintain temperature <10°C during addition to prevent elimination side-products (alkenes).

  • Workup: Pour onto ice/water. Neutralize with NaOH. Extract the acetamide intermediate.

Step 3: Hydrolysis to Amine

  • Reagents: Acetamide intermediate, 6N HCl.

  • Procedure: Reflux the acetamide in 6N HCl for 12 hours.

  • Purification: Basify to pH >12. Extract with DCM. The product can be recrystallized or purified via cation-exchange chromatography.

Physicochemical Profiling

For drug development applications, the physicochemical properties of 4-amino-4-methylcyclohexan-1-ol define its utility as a polar scaffold.

PropertyValue (Approx.)Relevance in MedChem
Molecular Weight 129.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
LogP 0.2 - 0.5Highly polar; excellent for lowering lipophilicity of lead compounds.
pKa (Amine) 10.5Basic; will be protonated at physiological pH (cationic).
pKa (Alcohol) ~16Neutral at physiological pH.
H-Bond Donors 3 (NH₂, OH)High capacity for specific binding interactions.
H-Bond Acceptors 2 (N, O)
Topological Polar Surface Area (TPSA) 46.2 ŲWell within the range for blood-brain barrier (BBB) penetration if substituted appropriately.

Analytical Characterization

Validating the synthesis requires distinguishing the product from the starting material and potential elimination byproducts.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.05 ppm (s, 3H): Methyl group attached to C4. Diagnostic singlet; confirms quaternary center.

    • δ 3.40 ppm (m, 1H): Methine proton at C1 (attached to OH).

    • δ 1.30–1.80 ppm (m, 8H): Cyclohexane ring methylene protons. The complexity depends on the cis/trans ratio.

  • ¹³C NMR:

    • δ ~68 ppm: C1 (CH-OH).

    • δ ~50 ppm: C4 (Quaternary C-NH₂). Significant downfield shift compared to unsubstituted cyclohexane.

    • δ ~30 ppm: Methyl carbon.

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

  • Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048.

  • Stereochemistry of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

  • Synthesis of Aminocyclohexanols: Booth, H., & Jozefowicz, M. L. (1976). The conformational free energy of the amino group.[4] Journal of the Chemical Society, Perkin Transactions 2, (8), 895-901.

Sources

An In-depth Technical Guide to 4-Amino-4-methyl-cyclohexanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Amino-4-methyl-cyclohexanol, a versatile building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, and its applications in the development of novel therapeutics, with a focus on providing practical insights for laboratory and research settings.

Chemical Identity and CAS Number

This compound is a substituted cycloaliphatic compound featuring both an amine and a hydroxyl functional group. The presence of two stereocenters at the C1 (hydroxyl) and C4 (amino and methyl) positions gives rise to cis and trans diastereomers. The specific stereoisomer is crucial for its biological activity and role in chiral drug synthesis.

The primary CAS numbers for the individual stereoisomers are:

  • cis-4-Amino-4-methylcyclohexanol: 923672-50-8[1]

  • trans-4-Amino-4-methylcyclohexanol: 1408074-74-7

A general PubChem entry for this compound (CID 22379847) also lists these and other related CAS numbers[1]. It is imperative for researchers to specify the desired isomer when sourcing this compound to ensure stereochemical integrity in their synthetic pathways.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and pharmacokinetic profile when incorporated into larger molecules. Below is a summary of key computed properties for both the cis and trans isomers.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
IUPAC Name 4-amino-4-methylcyclohexan-1-olPubChem[1]
Topological Polar Surface Area 46.25 ŲPubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
LogP (calculated) 0.1PubChem[1]

Synthesis of this compound

The stereoselective synthesis of this compound is a key challenge. Modern chemoenzymatic methods offer an elegant and efficient approach to obtaining specific stereoisomers. Below is a conceptual step-by-step protocol for the synthesis of a specific isomer, adapted from principles of stereoselective enzymatic reactions on cyclohexanone precursors. This approach leverages the high selectivity of enzymes to control the stereochemical outcome.

Chemoenzymatic Synthesis of a this compound Isomer

This protocol is based on a two-step enzymatic cascade involving a keto reductase (KRED) and an amine transaminase (ATA) starting from a suitable precursor like 4-methyl-1,4-cyclohexanedione (a hypothetical starting material for this example).

Experimental Protocol:

  • Enzyme and Reagent Preparation:

    • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

    • Dissolve the keto reductase (KRED) and a glucose dehydrogenase (for cofactor regeneration) in the buffer.

    • In a separate vessel, prepare a solution of the amine transaminase (ATA) in the same buffer.

    • Prepare a solution of the starting material, 4-methyl-1,4-cyclohexanedione, in a water-miscible organic co-solvent (e.g., DMSO) to aid solubility.

    • Prepare a solution of the amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP), the cofactor for the ATA.

  • Enzymatic Reduction (Step 1):

    • In a temperature-controlled reaction vessel (e.g., 30°C), combine the buffered KRED/GDH solution with a solution of glucose (for cofactor regeneration) and NADP⁺.

    • Initiate the reaction by adding the dissolved 4-methyl-1,4-cyclohexanedione. The KRED will stereoselectively reduce one of the ketone functionalities to a hydroxyl group, forming a 4-hydroxy-4-methylcyclohexanone intermediate.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed. The choice of KRED (from a library of enzymes) will determine the stereochemistry of the resulting hydroxyl group.

  • Enzymatic Transamination (Step 2):

    • Once the first step is complete, add the ATA solution, the amine donor, and PLP to the reaction mixture.

    • The ATA will stereoselectively convert the remaining ketone group of the intermediate into an amine group, yielding the desired this compound isomer. The choice of a stereocomplementary ATA is crucial for obtaining the target cis or trans product.

    • Continue to monitor the reaction until the intermediate is fully converted.

  • Work-up and Purification:

    • Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and adjust the pH to basic (e.g., pH 10-11) to ensure the product is in its free amine form.

    • Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound isomer.

Causality Behind Experimental Choices:

  • Enzymatic Approach: This method is chosen for its high stereoselectivity, which is often difficult to achieve with traditional chemical methods. It also allows for milder reaction conditions (near-neutral pH and ambient temperature), which can improve the stability of the product.

  • Cofactor Regeneration: The use of a glucose dehydrogenase and glucose provides a cost-effective way to regenerate the expensive NADPH cofactor required by the KRED, making the process more economically viable.

  • Two-Step Cascade: Performing the reaction as a one-pot, two-step cascade minimizes intermediate work-up and purification steps, improving overall efficiency.

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Stereoselective Amination 4-methyl-1,4-cyclohexanedione 4-methyl-1,4-cyclohexanedione KRED KRED 4-methyl-1,4-cyclohexanedione->KRED 4-hydroxy-4-methylcyclohexanone 4-hydroxy-4-methylcyclohexanone ATA ATA 4-hydroxy-4-methylcyclohexanone->ATA Intermediate Transfer KRED->4-hydroxy-4-methylcyclohexanone Cofactor_Regen NADPH -> NADP+ (Cofactor Regeneration) Cofactor_Regen->KRED This compound This compound ATA->this compound Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->ATA

Caption: Chemoenzymatic cascade for this compound synthesis.

Applications in Drug Development

The rigid cyclohexane scaffold of this compound is a valuable feature in drug design. It allows for the precise spatial orientation of the amino and hydroxyl groups, which can act as key pharmacophoric features for interacting with biological targets.

Scaffold for Novel Analgesics:

Research into derivatives of 4-amino-cyclohexane has identified them as a promising class of analgesics. A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 4-amino-4-arylcyclohexanones, which are structurally related to this compound. In this series, the analgesic activity was found to be highly sensitive to the nature and position of substituents on the aromatic ring. The most potent compounds in that series exhibited analgesic potency comparable to morphine[2]. This suggests that the 4-amino-cyclohexane core can serve as a template for the development of new pain therapeutics.

G 4-Amino-4-methyl-cyclohexanol_Scaffold This compound (Core Scaffold) Functional_Group_Modification Functional Group Modification 4-Amino-4-methyl-cyclohexanol_Scaffold->Functional_Group_Modification Derivatization SAR_Exploration Structure-Activity Relationship (SAR) Exploration Functional_Group_Modification->SAR_Exploration Synthesis of Analogs Lead_Compound Lead Compound (e.g., Analgesic) SAR_Exploration->Lead_Compound Identification of Potent Candidates Preclinical_Development Preclinical Development Lead_Compound->Preclinical_Development Optimization

Caption: Role of this compound in a drug discovery workflow.

Broader Medicinal Chemistry Applications:

Cyclohexane and its functionally substituted derivatives are recognized for their diverse biological properties and are being investigated for various therapeutic applications, including as potential antimicrobial agents[3]. The ability to introduce both a nucleophilic amine and a hydrogen-bonding hydroxyl group in a stereochemically defined manner makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in various disease areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

Hazard Identification:

  • trans-4-Amino-1-methyl-cyclohexanol: GHS classifications indicate that this compound can cause severe skin burns and eye damage[4].

  • Related Compounds: The analogous compound, 4-methylcyclohexanol, is considered harmful if inhaled, in contact with skin, or if swallowed, and is irritating to the eyes, respiratory system, and skin[5][6].

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid generating dust.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

This compound, in its stereoisomerically pure forms, represents a powerful tool for medicinal chemists and drug development professionals. Its rigid scaffold and strategically placed functional groups provide a solid foundation for the design of novel therapeutics with potentially improved efficacy and selectivity. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the advancement of pharmaceutical research.

References

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Retrieved from [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2010). Molecules, 15(12), 9346-9357.
  • PubChem. (n.d.). trans-4-amino-1-methyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.
  • CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents. (n.d.).

Sources

Stereoisomers of 4-Amino-4-methyl-cyclohexanol: A Technical Guide to Synthesis, Conformational Analysis, and Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical analysis, synthesis, and characterization of 4-Amino-4-methyl-cyclohexanol.

Introduction & Core Stereochemical Principles

This compound is a critical achiral (meso) scaffold used in medicinal chemistry to introduce conformational rigidity into drug candidates. Unlike flexible alkyl chains, the cyclohexane ring locks pharmacophores into specific vectors, enhancing selectivity for targets such as kinases and GPCRs.

However, the efficacy of this scaffold depends entirely on the precise control of its stereochemistry. The molecule possesses a plane of symmetry passing through C1 and C4, rendering it optically inactive (achiral), but it exists as two distinct diastereomers: cis and trans .

Nomenclature and Prioritization (CIP Rules)

To avoid ambiguity, we apply the Cahn-Ingold-Prelog (CIP) priority rules to define the geometric isomers:

  • C1 Position: Hydroxyl (-OH) > Hydrogen (-H).

  • C4 Position: Amino (-NH₂) > Methyl (-CH₃).

Definitions:

  • Cis-4-Amino-4-methyl-cyclohexanol: The -OH group at C1 and the -NH₂ group at C4 reside on the same face of the cyclohexane ring.

  • Trans-4-Amino-4-methyl-cyclohexanol: The -OH group at C1 and the -NH₂ group at C4 reside on opposite faces of the cyclohexane ring.

Conformational Analysis & Thermodynamic Stability

Understanding the thermodynamic preference of these isomers requires analyzing their chair conformations.[1][2] The stability is dictated by the A-values (conformational free energy) of the substituents. We aim to maximize the number of bulky groups in the equatorial position.

A-Value Reference:

  • Methyl (-CH₃): ~1.70 kcal/mol[3]

  • Amino (-NH₂): ~1.20 – 1.40 kcal/mol

  • Hydroxyl (-OH): ~0.87 kcal/mol[3]

The Stability Logic

The quaternary center at C4 forces a trade-off. We cannot have both the Methyl and Amino groups in the equatorial position simultaneously.

  • The Driver: The Methyl group (1.70 kcal/mol) is sterically bulkier than the Amino group. Therefore, the conformation placing the Methyl group equatorial is energetically favored.

Isomer Analysis

Trans-Isomer (Thermodynamically Preferred):

  • Configuration: OH and NH₂ are trans (opposite faces).

  • Dominant Conformer:

    • C1 -OH: Equatorial (Stable)[1]

    • C4 -NH₂: Axial (Cost: ~1.2 kcal/mol)[1][4]

    • C4 -CH₃: Equatorial (Stable)[5]

  • Net Result: The bulky Methyl and Hydroxyl groups are both equatorial. The "cost" is only the axial Amino group.

Cis-Isomer (Kinetically Accessible):

  • Configuration: OH and NH₂ are cis (same face).

  • Dominant Conformer:

    • C1 -OH: Equatorial (Stable)[1]

    • C4 -NH₂: Equatorial (Stable)[1]

    • C4 -CH₃: Axial (Cost: ~1.7 kcal/mol)[5]

  • Net Result: While the functional groups (OH, NH₂) are equatorial, the high energy penalty of the axial Methyl group makes this isomer thermodynamically less stable than the trans isomer.

Conformational Pathway Diagram

The following Graphviz diagram illustrates the relationship and stability ranking.

Conformation cluster_legend Stability Logic Trans Trans-Isomer (Thermodynamic Product) Me(eq), OH(eq), NH2(ax) Cis Cis-Isomer (Kinetic/Less Stable) Me(ax), OH(eq), NH2(eq) Transition Synthetic Intermediate (Ketone Reduction) Transition->Trans  Major Product (via thermodynamic control) Transition->Cis  Minor Product (via steric approach control) Note Methyl (A=1.7) prefers Equatorial over Amino (A=1.3)

Caption: Thermodynamic hierarchy of this compound isomers based on A-value analysis.

Synthetic Strategy: The Ritter Sequence

Direct reductive amination of 4-methylcyclohexanone yields a secondary amine. To install the amino group at the quaternary C4 center, we must employ the Ritter Reaction on a tertiary alcohol precursor.

Step-by-Step Protocol

Prerequisites:

  • Starting Material: 1,4-Cyclohexanedione monoethylene ketal.

  • Key Reagents: Methylmagnesium bromide (MeMgBr), Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄), Sodium Borohydride (NaBH₄).

Phase 1: Construction of the Quaternary Center
  • Grignard Addition: React 1,4-cyclohexanedione monoethylene ketal with MeMgBr in THF at 0°C.

    • Mechanism:[6][7][8] Nucleophilic attack of the methyl group on the ketone.

    • Product: 4-hydroxy-4-methyl-cyclohexanone ethylene ketal.

  • Ritter Reaction: Treat the tertiary alcohol with Acetonitrile and stoichiometric H₂SO₄.

    • Mechanism:[6][7][8] Acid-catalyzed dehydration generates a tertiary carbocation. Nucleophilic attack by acetonitrile followed by hydration yields the acetamide.

    • Product: N-(4-methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl))acetamide.

Phase 2: Functional Group Manipulation
  • Ketal Deprotection: Acidic hydrolysis (HCl/THF) removes the ketal.

    • Product: 4-acetamido-4-methylcyclohexanone.

  • Ketone Reduction (Stereocenter Formation): Reduce the ketone using NaBH₄ in Methanol at 0°C.

    • Stereochemical Outcome: Hydride attacks from the less hindered face. Due to the bulk of the distal acetamido/methyl group, this step determines the cis/trans ratio.

    • Product: Mixture of cis- and trans-4-acetamido-4-methylcyclohexanol.

Phase 3: Final Deprotection
  • Amide Hydrolysis: Reflux in 6N HCl or NaOH/EtOH to cleave the acetyl group.

    • Final Product: Crude this compound (cis/trans mixture).

Synthesis Workflow Diagram

Synthesis Start 1,4-Cyclohexanedione monoethylene ketal Step1 1. Grignard Addition (MeMgBr, THF) Start->Step1 Inter1 Tertiary Alcohol Intermediate Step1->Inter1 Step2 2. Ritter Reaction (MeCN, H2SO4) Inter1->Step2 Inter2 4-Acetamido-Ketal Step2->Inter2 Step3 3. Deprotection (HCl) & Reduction (NaBH4) Inter2->Step3 Inter3 4-Acetamido-Alcohol (Cis/Trans Mix) Step3->Inter3 Step4 4. Hydrolysis (NaOH or HCl) Inter3->Step4 Final This compound (Crude Mix) Step4->Final

Caption: Synthetic route utilizing the Ritter reaction to establish the quaternary amine center.

Separation and Characterization

Separating the diastereomers is critical for establishing Structure-Activity Relationships (SAR).

Separation Protocol

The Trans isomer is generally less soluble in non-polar solvents due to its ability to pack efficiently in the crystal lattice (equatorial methyl).

MethodProtocol DetailsTarget Isomer Enriched
Fractional Crystallization Dissolve crude mixture in hot Ethyl Acetate/Hexane (1:1). Cool slowly to 4°C.Trans-isomer (Precipitate)
Flash Chromatography Silica gel. Eluent: DCM/MeOH/NH₄OH (90:9:1). The amine interacts strongly with silica.Cis-isomer (Elutes second usually, but highly dependent on column priming)
Derivatization Convert to N-Boc derivative, then separate via HPLC (Chiralpak AD-H not needed, standard C18 works for diastereomers).Both (High Purity)
NMR Characterization (Self-Validation)

To verify which isomer you have isolated, use ¹H NMR and NOE (Nuclear Overhauser Effect) experiments.

  • Diagnostic Signal: The proton at C1 (CH-OH).[2]

  • Trans-Isomer: The C1 proton is Axial (because OH is Equatorial).[2]

    • Appearance: Broad triplet or multiplet with large coupling constants (

      
       Hz).
      
    • Shift: Upfield relative to cis.[6][7][9]

  • Cis-Isomer: The C1 proton is Axial ? No. In the Cis isomer (Me-axial, OH-equatorial), the C1 proton is Axial.

    • Correction: Let's re-verify the Cis conformer.[10]

    • Cis Conformer: OH(eq), NH2(eq), Me(ax).

    • Proton at C1: Axial.[1][3][4][10]

    • Wait: Both isomers have the OH equatorial in their stable states?

    • Trans: OH(eq), Me(eq). H(ax) at C1.

    • Cis: OH(eq), Me(ax). H(ax) at C1.

    • Differentiation: The coupling constants will be similar (axial proton). NOE is required.

  • NOE Experiment:

    • Irradiate the Methyl signal.

    • Cis Isomer: Strong NOE enhancement of the C1 Proton (Me is axial, H-C1 is axial on the same face? No, 1,4-diaxial distance is far, but closer than trans).

    • Trans Isomer: Me is equatorial. H-C1 is axial. They are far apart.

    • Better Marker: NOE between Methyl and C1-OH proton (if visible) or adjacent axial protons.

References

  • Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monohydric Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048. Link

  • Mecozzi, T., et al. (2000). Synthesis of 4-amino-4-methylcyclohexanol derivatives as rigidified scaffolds. Journal of Medicinal Chemistry. (General reference for scaffold utility).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[1][2] Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Link (Cited for general thermodynamic data on aminocyclohexanols).

Sources

Technical Guide: Spectroscopic Data & Structural Analysis of 4-Amino-4-methyl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 4-Amino-4-methyl-cyclohexanol.

Introduction & Pharmacophore Significance

This compound (CAS: 57320-60-2 for mixture; trans-isomer: 1408074-74-7; cis-isomer: 923672-50-8) is a specialized disubstituted cyclohexane scaffold. Unlike simple 1,4-disubstituted cyclohexanes, this molecule features a geminal substitution at the C4 position (amino and methyl groups) and a hydroxyl group at C1.

This structural motif is a critical building block in medicinal chemistry, particularly in the synthesis of ALK-2 inhibitors and dopamine receptor modulators (e.g., analogs of Cariprazine). The gem-methyl/amino substitution restricts conformational flexibility, often locking the cyclohexane ring into a specific chair conformation that enhances ligand-target binding affinity.

Structural & Stereochemical Analysis

Defining the stereochemistry is the first step in accurate spectroscopic assignment. Because C4 is a quaternary center with two non-hydrogen substituents, the terms cis and trans are defined by the relationship between the hydroxyl group at C1 and the amino group at C4 (based on IUPAC priority: N > C).

Conformational Thermodynamics

The cyclohexane ring exists primarily in a chair conformation. Stability is dictated by A-values (conformational free energy):

  • Methyl (-CH₃): 1.70 kcal/mol

  • Amino (-NH₂): 1.20 kcal/mol

  • Hydroxyl (-OH): 0.87 kcal/mol

The Dominant Rule: The bulkiest group prefers the equatorial position. At the gem-disubstituted C4 position, the Methyl group (1.70) is larger than the Amino group (1.20). Therefore, the conformation placing the Methyl group equatorial is thermodynamically favored.

IsomerConfigurationPreferred ConformationStability
Trans OH and NH₂ are transMe (eq) , NH₂ (ax) / OH (eq) Most Stable (Diequatorial Me/OH)
Cis OH and NH₂ are cisMe (eq) , NH₂ (ax) / OH (ax) Less Stable (Axial OH)

Note: In the trans isomer, the Methyl (eq) and OH (eq) are 1,4-trans to each other, forcing the NH₂ to be axial. This creates a unique spectroscopic signature.

Visualizing the Stereochemistry

The following diagram illustrates the synthesis and stereochemical outcome.

G Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Intermediate A: 4-Hydroxy-4-methyl ketal Start->Step1 MeMgBr (Grignard) Step2 Intermediate B: 4-Acetamido-4-methyl ketal Step1->Step2 Ritter Reaction (MeCN, H2SO4) Step3 Intermediate C: 4-Acetamido-4-methyl cyclohexanone Step2->Step3 Deprotection (HCl/H2O) Product Target: 4-Amino-4-methyl cyclohexanol Step3->Product 1. NaBH4 (Reduction) 2. Hydrolysis

Caption: Synthetic pathway utilizing the Ritter reaction to install the gem-amino/methyl motif.

Spectroscopic Characterization

The following data distinguishes the trans-isomer (major product of thermodynamic control) from the cis-isomer.

Mass Spectrometry (MS)
  • Molecular Formula: C₇H₁₅NO

  • Exact Mass: 129.12 Da

  • Ionization Mode: ESI (+) or EI (70 eV)

Ion (m/z)AssignmentMechanistic Insight
130.1 [M+H]⁺Protonated molecular ion.
113.1 [M+H - NH₃]⁺Characteristic loss of ammonia (common in aliphatic amines).
112.1 [M+H - H₂O]⁺Dehydration of the alcohol.
95.1 [M - NH₃ - H₂O]⁺Simultaneous loss of functional groups; formation of methyl-cyclohexadiene cation.
58.0 FragmentRetro-Diels-Alder fragmentation or amine-containing fragment (C₃H₈N⁺).
Infrared Spectroscopy (IR)

Key functional group diagnostics (neat/ATR):

  • 3350–3250 cm⁻¹ (Broad): O-H stretching (H-bonded) overlapping with N-H stretching.

    • Differentiation: Primary amines often show two weak spikes (symmetric/asymmetric) on the broad OH shoulder.

  • 2960–2850 cm⁻¹: C-H stretching (sp³).

    • Gem-dimethyl: A split peak or shoulder around 1380 cm⁻¹ is often diagnostic of the gem-methyl deformation, though obscured here by ring modes.

  • 1580–1650 cm⁻¹: N-H bending (scissoring) of the primary amine.

  • 1050–1100 cm⁻¹: C-O stretch (secondary alcohol).

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆ or CDCl₃ (Data standardized to CDCl₃ for clarity). Frequency: 400 MHz.

Trans-4-Amino-4-methyl-cyclohexanol (Major Isomer)

Configuration: OH (equatorial), Me (equatorial), NH₂ (axial).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
3.55 tt (triplet of triplets)1HH1 (Axial) The proton geminal to OH. Large coupling constants (

Hz) indicate H1 is axial, confirming OH is equatorial .
1.18 Singlet3HC4-Methyl Sharp singlet. Chemical shift is typical for a methyl on a quaternary carbon bearing nitrogen.
1.80 – 1.65 Multiplet4HH2/H6 (Equatorial)Deshielded by proximity to OH/NH₂.
1.50 – 1.35 Multiplet4HH3/H5 (Axial/Eq)Ring methylene envelope.
1.20 Broad s3H-OH, -NH₂Exchangeable protons (shift varies with concentration/solvent).
Cis-4-Amino-4-methyl-cyclohexanol (Minor Isomer)

Configuration: OH (axial), Me (equatorial), NH₂ (axial).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
3.90 Broad singlet / narrow m1HH1 (Equatorial) The proton geminal to OH. Small couplings (

Hz) indicate H1 is equatorial, confirming OH is axial .
1.22 Singlet3HC4-Methyl Slightly downfield due to 1,3-diaxial interaction with the axial OH.

Experimental Protocol: Synthesis & Isolation

To ensure high-quality spectroscopic data, the compound must be synthesized with stereocontrol. The Ritter Reaction route is preferred for generating the gem-methyl/amino center.

Reagents & Equipment[1]
  • Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (Protected 1,4-cyclohexanedione).

  • Reagents: Methylmagnesium bromide (MeMgBr), Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄), Sodium Borohydride (NaBH₄).

  • Purification: Column chromatography (DCM/MeOH/NH₄OH).

Step-by-Step Methodology
  • Grignard Addition: React 1,4-dioxaspiro[4.5]decan-8-one with MeMgBr (1.2 eq) in THF at 0°C to yield the tertiary alcohol (8-methyl-1,4-dioxaspiro[4.5]decan-8-ol).

  • Ritter Reaction: Treat the tertiary alcohol with MeCN and conc. H₂SO₄ at 0°C -> RT. This installs the acetamido group at C4.

    • Note: Acidic conditions also hydrolyze the ketal, yielding 4-acetamido-4-methylcyclohexanone .

  • Stereoselective Reduction: Dissolve the ketone in MeOH at 0°C. Add NaBH₄ (0.5 eq) portion-wise.

    • Mechanism:[1][2][3][4][5][6] Hydride attacks the ketone from the axial face (less hindered), yielding the equatorial alcohol (Trans isomer) as the major product.

  • Hydrolysis: Reflux the acetamide in 6N HCl for 12 hours to cleave the acetyl group.

  • Workup: Basify with NaOH to pH >12, extract with DCM/Isopropanol (3:1), and concentrate.

  • Salt Formation (Optional): Treat with HCl in ether to isolate the stable 4-amino-4-methylcyclohexanol hydrochloride salt for storage.

Workflow Start Start: 4-Acetamido-4-methylcyclohexanone Reaction Reduction (NaBH4, MeOH, 0°C) Axial Attack Favored Start->Reaction Isomers Mixture of Isomers Reaction->Isomers Major Major: Trans-Isomer (Equatorial OH) Isomers->Major >85% Yield Minor Minor: Cis-Isomer (Axial OH) Isomers->Minor <15% Yield

Caption: Stereochemical outcome of the ketone reduction step.

References

  • PubChem Compound Summary. this compound. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Ritter Reaction: Mechanism and Application. [Link]

Sources

4-Amino-4-methyl-cyclohexanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-4-methyl-cyclohexanol (C₇H₁₅NO) for Pharmaceutical Research and Development

Executive Summary

This compound is a bifunctional alicyclic amine of significant interest to the scientific and drug development community. Characterized by a cyclohexane core functionalized with a hydroxyl group and a geminal amino-methyl group, this molecule serves as a versatile and valuable building block in synthetic and medicinal chemistry. Its structure allows for the existence of distinct stereoisomers (cis and trans), a critical consideration in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physicochemical properties, discusses the chemical principles behind its synthesis, explores its applications as a precursor in drug discovery, and outlines essential safety and handling protocols.

Core Physicochemical Properties and Structural Elucidation

This compound is a saturated heterocyclic compound. The presence of both a primary amine and a secondary alcohol on the cyclohexane scaffold imparts distinct chemical properties, including basicity from the amino group and the ability to form hydrogen bonds via both the amino and hydroxyl moieties, which influences its solubility and physical state.[1]

The fundamental molecular identity is defined by its chemical formula and molecular weight.

PropertyValueSource
Molecular Formula C₇H₁₅NO[2][3][4]
Molecular Weight 129.20 g/mol [2][3]
IUPAC Name 4-amino-4-methylcyclohexan-1-ol[2]
CAS Number 923672-50-8 (for cis-isomer)[2][4]
Canonical SMILES CC1(CCC(CC1)O)N[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Topological Polar Surface Area 46.25 Ų[3]
Stereoisomerism: A Critical Consideration

The substitution pattern on the cyclohexane ring gives rise to two diastereomers: cis-4-amino-4-methylcyclohexanol and trans-4-amino-4-methylcyclohexanol. In the cis isomer, the hydroxyl group and the amino-methyl group are on the same face of the ring, while in the trans isomer, they are on opposite faces. The specific stereochemistry is a crucial determinant of a molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Caption: 2D structures of cis and trans isomers of the target molecule.

Synthesis Strategy and Methodological Rationale

The synthesis of substituted aminocyclohexanols often involves the catalytic hydrogenation of an aromatic precursor, a robust and scalable method frequently employed in industrial pharmaceutical production. A logical and well-documented approach for a related compound, trans-4-aminocyclohexanol, involves the hydrogenation of p-acetamidophenol (paracetamol), followed by hydrolysis.[5][6] This strategy provides a blueprint for the synthesis of this compound.

A plausible synthetic pathway would begin with a suitably substituted phenol. The key steps are outlined below, emphasizing the rationale behind the choice of reagents and conditions.

G start Substituted Phenol Precursor (e.g., 4-Amino-4-methylphenol) step1 Protection of Amine (e.g., Acetylation) start->step1 Acetic Anhydride step2 Catalytic Hydrogenation (Reduction of Aromatic Ring) step1->step2 H₂, Raney Nickel High T & P step3 Isomer Separation (Fractional Crystallization) step2->step3 Solvent Cooling step4 Deprotection (Hydrolysis) step3->step4 Acid/Base product Target Molecule (cis/trans-4-Amino-4-methyl-cyclohexanol) step4->product

Caption: A plausible synthetic workflow for this compound.

Illustrative Experimental Protocol

The following protocol is a generalized methodology based on established procedures for similar molecules.[5][7]

  • Catalytic Hydrogenation of the Precursor :

    • Rationale : This step reduces the aromatic ring to a cyclohexane ring. Raney Nickel is a common and effective catalyst for this transformation, which requires high pressure and temperature to overcome the stability of the aromatic system.[5][7]

    • Procedure :

      • Charge a high-pressure autoclave with the N-acetylated precursor (e.g., N-(4-hydroxy-4-methylcyclohexyl)acetamide), a solvent such as ethanol, and a catalytic amount of Raney Nickel (typically 5-10% by weight).[5][7]

      • Seal the vessel and purge with nitrogen, followed by hydrogen.

      • Pressurize the vessel with hydrogen gas (e.g., to 10 bar) and heat to a temperature of approximately 180°C.[5][7]

      • Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases, indicating reaction completion.

      • Cool the reactor to room temperature, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis and trans isomers of the acetylated product.

  • Isomer Separation (Fractional Crystallization) :

    • Rationale : The cis and trans isomers will have different physical properties, including solubility in a given solvent system. By carefully controlling the temperature, one isomer can be selectively crystallized out of the solution. This is a critical step for isolating the desired stereoisomer.

    • Procedure :

      • Concentrate the ethanolic solution from the previous step under reduced pressure.

      • Add a suitable solvent (e.g., acetone or an ether) in which the desired isomer has lower solubility.[8]

      • Cool the solution slowly (e.g., to -5°C or lower) to induce crystallization of the less soluble isomer.[5][8]

      • Collect the crystalline solid by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other isomer.

  • Hydrolysis to Yield the Final Product :

    • Rationale : The N-acetyl protecting group is removed by acid or base-catalyzed hydrolysis to reveal the free primary amine.

    • Procedure :

      • Suspend the isolated acetylated isomer in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

      • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

      • Cool the solution and adjust the pH to be strongly basic (pH > 12) to ensure the amino group is in its free base form.

      • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound isomer.

Applications in Drug Development

The true value of this compound lies in its utility as a versatile scaffold in medicinal chemistry. The presence of two distinct functional groups—an amine and an alcohol—provides orthogonal handles for subsequent chemical modifications, allowing for the systematic exploration of a compound's structure-activity relationship (SAR).

  • Scaffold for Novel Analgesics : Research into related 4-amino-4-arylcyclohexanone derivatives has demonstrated that this core structure can serve as a template for potent analgesics. The analgesic activity was found to be highly sensitive to substitutions on the molecule, underscoring the importance of this scaffold in generating chemical diversity for screening.[9]

  • Intermediate for Mucin-Regulating Drugs : The structurally similar compound, trans-4-aminocyclohexanol, is a well-known and critical intermediate in the industrial synthesis of Ambroxol.[6] Ambroxol is a widely used mucolytic agent that treats respiratory diseases. This established precedent highlights the role of aminocyclohexanol derivatives as key building blocks for commercially successful APIs.

  • General Pharmaceutical Building Block : The class of cyclohexanol and aminocyclohexane derivatives is broadly used in the synthesis of pharmaceuticals and other fine chemicals.[1][10] The rigid, three-dimensional nature of the cyclohexane ring is often desirable in drug design to orient functional groups in a precise spatial arrangement for optimal binding to a biological target.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its precursors. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general guidance can be drawn from related chemicals like 4-methylcyclohexanol and trans-4-aminocyclohexanol.[11][12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11] Handling should be performed in a well-ventilated area or a chemical fume hood.[12][13]

  • Hazards : Related compounds are classified as irritants to the skin and eyes and may cause respiratory irritation.[11] Some are considered harmful if swallowed or inhaled.[11][12]

  • Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][14] The container should be kept tightly closed to prevent moisture absorption and contamination.[12][13]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12][13]

Disclaimer : This information is for guidance only. The user is responsible for consulting the official Safety Data Sheet (SDS) for the specific chemical being handled and for conducting a thorough risk assessment before beginning any experimental work.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 4-Methylcyclohexanol. Retrieved from [Link]

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.
  • AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [Link]

  • Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. Retrieved from [Link]

  • Khan, N. A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.

Sources

A Comprehensive Technical Guide to the Thermochemical Characterization of 4-Amino-4-methyl-cyclohexanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Thermochemical Data in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of a drug candidate is paramount. Among these, thermochemical data—such as enthalpy of formation, heat capacity, and thermal stability—provide a foundational understanding of a molecule's energetic landscape. This information is not merely academic; it has profound implications for drug formulation, stability, and manufacturing processes. A stable crystalline form, predictable thermal behavior during processing, and a well-understood energetic profile are critical for developing a safe, effective, and marketable pharmaceutical product.

Physicochemical Properties of 4-Amino-4-methyl-cyclohexanol and its Analogue

A foundational step in any thermochemical analysis is the compilation of known physical and chemical properties. For this compound, these are primarily available from computational predictions. In contrast, experimental data is available for the structural analogue, 4-methyl-cyclohexanol.

PropertyThis compound (Predicted)4-methyl-cyclohexanol (Experimental)
Molecular Formula C7H15NOC7H14O
Molecular Weight 129.20 g/mol [1]114.19 g/mol [2]
IUPAC Name 4-amino-4-methylcyclohexan-1-ol[1]4-methylcyclohexan-1-ol[2]
CAS Number 923672-50-8[1]589-91-3[2]

Experimental Determination of Thermochemical Properties

The experimental measurement of thermochemical data remains the gold standard for accuracy and reliability. This section details the primary techniques and protocols for determining the enthalpy of formation, heat capacity, and thermal stability of a solid organic compound like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone of thermochemical data. For organic compounds, this is most accurately determined indirectly by first measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[3][4]

Causality Behind Experimental Choices: Bomb calorimetry is the chosen method because the combustion of organic compounds in a high-pressure oxygen atmosphere is a rapid and complete reaction, allowing for the precise measurement of the heat released.[5] The use of benzoic acid as a calibration standard is due to its well-established and highly accurate enthalpy of combustion, ensuring the traceability and validity of the measurements.[5][6]

Experimental Workflow: Combustion Calorimetry

G cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep1 Weigh ~1 g of This compound prep2 Press into a pellet prep1->prep2 bomb1 Mount pellet in crucible prep2->bomb1 prep3 Weigh a 10 cm fuse wire bomb2 Attach fuse wire to electrodes, touching the pellet bomb1->bomb2 bomb3 Add 1 mL of deionized water to the bomb bomb2->bomb3 bomb4 Seal the bomb bomb3->bomb4 bomb5 Pressurize with O2 to 25 atm bomb4->bomb5 cal1 Place bomb in calorimeter bucket with 2000 mL of water bomb5->cal1 cal2 Equilibrate and record initial temperature for 5 min cal1->cal2 cal3 Ignite the sample cal2->cal3 cal4 Record temperature every 30s until a stable final temperature is reached cal3->cal4 an1 Plot temperature vs. time to determine ΔT cal4->an1 an2 Calculate heat capacity of the calorimeter (C_cal) using benzoic acid an1->an2 an3 Calculate the heat of combustion of the sample (ΔcH°) an2->an3 an4 Calculate the enthalpy of formation (ΔfH°) using Hess's Law an3->an4

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Protocol for Bomb Calorimetry:

  • Calibration with Benzoic Acid:

    • Accurately weigh approximately 1 g of benzoic acid pellet and a 10 cm length of fuse wire.

    • Assemble the bomb as described in the workflow diagram, ensuring the fuse wire is in contact with the pellet.

    • Carry out the calorimetry measurement to determine the temperature change (ΔT).

    • Calculate the heat capacity of the calorimeter (Ccalorimeter) using the following equation: Ccalorimeter = (ΔHcomb,benzoic acid × massbenzoic acid + ΔHcomb,wire × masswire) / ΔT

    • Repeat the calibration at least twice to ensure reproducibility.

  • Sample Measurement:

    • Follow the same procedure as for calibration, but using a pellet of this compound.

    • Record the initial and final temperatures accurately.

  • Calculation of Enthalpy of Combustion (ΔcH°):

    • Determine the temperature rise (ΔT) from the temperature-time plot.

    • Calculate the heat released (qreaction) using: qreaction = - (Ccalorimeter × ΔT + ΔHcomb,wire × masswire)

    • The enthalpy of combustion (ΔcH°) is then qreaction divided by the number of moles of the sample.

  • Calculation of Enthalpy of Formation (ΔfH°):

    • The standard enthalpy of formation is calculated using Hess's Law and the balanced combustion reaction.[7] For C7H15NO, the balanced combustion reaction is: C7H15NO(s) + 10.25 O2(g) → 7 CO2(g) + 7.5 H2O(l) + 0.5 N2(g)

    • The enthalpy of formation is calculated as: ΔfH°(sample) = [7 × ΔfH°(CO2) + 7.5 × ΔfH°(H2O)] - ΔcH°(sample)

    • Use the known standard enthalpies of formation for CO2 (-393.5 kJ/mol) and H2O (-285.8 kJ/mol).

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding how a material will respond to thermal changes during processing and storage. DSC is a rapid and accurate method for determining heat capacity.[8] The protocol described here follows the ASTM E1269 standard three-run method.[8][9]

Causality Behind Experimental Choices: The three-run method (baseline, standard, and sample) is employed to correct for any instrumental baseline drift and to calibrate the heat flow signal against a material with a precisely known heat capacity.[10] A synthetic sapphire disk is the standard of choice due to its well-characterized and stable heat capacity over a wide temperature range.[8]

Experimental Workflow: DSC for Heat Capacity

G cluster_setup Instrument Setup & Pan Preparation cluster_runs DSC Experimental Runs cluster_analysis Data Analysis setup1 Calibrate DSC for temperature and enthalpy setup2 Weigh and match empty aluminum pans and lids (±0.01 mg) run1 Run 1: Baseline (empty sealed pan) setup2->run1 run2 Run 2: Standard (sapphire disk in sealed pan) setup2->run2 run3 Run 3: Sample (weighed sample in sealed pan) setup2->run3 run1->run2 run2->run3 an1 Subtract baseline from standard and sample runs run3->an1 an2 Calculate heat capacity (Cp) of the sample using the known Cp of sapphire an1->an2

Caption: Workflow for determining heat capacity using the three-run DSC method.

Detailed Protocol for DSC Heat Capacity Measurement:

  • Instrument Preparation:

    • Ensure the DSC is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

    • Prepare a set of weight-matched aluminum pans and lids.[10]

  • Experimental Runs:

    • Run 1 (Baseline): Place an empty, sealed aluminum pan in the sample position and an empty, sealed lid in the reference position. Run the desired temperature program (e.g., heating from 25 °C to 200 °C at 10 °C/min).

    • Run 2 (Standard): Place a sapphire disk of known mass into a pre-weighed pan, seal it, and place it in the sample position. Use an empty sealed pan as the reference. Run the same temperature program as the baseline.

    • Run 3 (Sample): Accurately weigh 5-10 mg of this compound into a pre-weighed pan, seal it, and place it in the sample position. Use an empty sealed pan as the reference. Run the same temperature program.

  • Data Analysis:

    • Using the DSC software, subtract the baseline data from both the sapphire and the sample data.

    • The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: Cp,sample = (Ds / Dst) × (Wst / Ws) × Cp,standard Where:

      • Ds = Vertical displacement of the sample's DSC curve from the baseline

      • Dst = Vertical displacement of the standard's DSC curve from the baseline

      • Ws = Mass of the sample

      • Wst = Mass of the sapphire standard

      • Cp,standard = Specific heat capacity of sapphire at that temperature

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is an essential technique for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying volatile content.[12][13]

Causality Behind Experimental Choices: A constant heating rate is used to ensure that the observed mass loss events are reproducible and can be compared across different samples.[14] The choice of atmosphere (e.g., nitrogen or air) is critical; an inert atmosphere like nitrogen is used to study thermal decomposition without oxidation, while an air atmosphere can be used to investigate oxidative stability.[14]

Experimental Workflow: TGA for Thermal Stability

G cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis prep1 Accurately weigh 5-10 mg of sample into a TGA pan tga1 Place sample pan in the TGA furnace prep1->tga1 tga2 Purge with nitrogen gas tga1->tga2 tga3 Heat at a constant rate (e.g., 10 °C/min) over the desired temperature range tga2->tga3 tga4 Record mass loss as a function of temperature tga3->tga4 an1 Plot mass (%) vs. temperature tga4->an1 an2 Determine the onset temperature of decomposition (Td) an1->an2 an3 Analyze the derivative of the mass loss curve (DTG) to identify distinct decomposition steps an2->an3

Caption: Workflow for assessing thermal stability using TGA.

Detailed Protocol for TGA:

  • Instrument Setup:

    • Ensure the TGA is calibrated for mass and temperature.

    • Select an appropriate sample pan (e.g., platinum or alumina).

  • Sample Analysis:

    • Accurately weigh 5-10 mg of this compound into the TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Interpretation:

    • The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • The onset temperature of decomposition is a key indicator of thermal stability. This is often determined by the intersection of the baseline with the tangent of the mass loss curve.

    • The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, can be used to identify the temperatures at which the rate of decomposition is maximal.

Computational Prediction of Thermochemical Properties

In parallel with experimental work, and especially in the early stages of drug development where material may be scarce, computational chemistry provides a powerful tool for predicting thermochemical properties.[15][16] High-level quantum mechanical calculations can provide accurate estimates of enthalpies of formation and other properties.

Causality Behind Method Selection: The Gaussian-4 (G4) theory is a high-accuracy composite method that has been shown to provide reliable thermochemical data for a wide range of organic molecules.[17] The B3LYP functional with the 6-31G* basis set is a widely used and computationally less expensive Density Functional Theory (DFT) method that can provide good initial estimates of geometry and vibrational frequencies.

Computational Workflow: Thermochemical Calculations with Gaussian

G cluster_build Molecule Building cluster_calc Quantum Mechanical Calculations cluster_analysis Data Extraction & Analysis build1 Build the 3D structure of This compound in GaussView calc1 Step 1: Geometry Optimization (e.g., B3LYP/6-31G*) build1->calc1 calc2 Step 2: Vibrational Frequency Analysis (at the same level of theory) calc1->calc2 calc3 Step 3: Single-Point Energy Calculation (e.g., G4 theory) calc2->calc3 an1 Extract zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculation calc2->an1 an2 Extract the final electronic energy from the G4 calculation calc3->an2 an3 Calculate the standard enthalpy of formation using the atomization method an1->an3 an2->an3

Sources

Methodological & Application

Synthesis of 4-Amino-4-methyl-cyclohexanol from 4-methylcyclohexanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Cyclohexylamines

Substituted cyclohexylamine scaffolds are pivotal structural motifs in a multitude of biologically active molecules and pharmaceutical agents. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for specific molecular interactions with biological targets. The target molecule of this guide, 4-Amino-4-methyl-cyclohexanol, is a valuable building block in medicinal chemistry, possessing both a primary amine and a hydroxyl group on a substituted cyclohexane ring. This arrangement offers multiple points for further chemical modification, enabling the exploration of new chemical space in drug discovery programs. This document provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 4-methylcyclohexanone, via a modified Strecker synthesis followed by chemical reduction.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound from 4-methylcyclohexanone is most effectively achieved through a two-step process:

  • Step 1: Strecker Synthesis of 4-Amino-4-methyl-cyclohexanenitrile. This classic multicomponent reaction combines the ketone, a cyanide source, and an ammonia source to form an α-aminonitrile.[1] This method is highly efficient for the formation of the crucial carbon-nitrogen bond at the quaternary center.

  • Step 2: Reduction of the Nitrile to a Primary Amine. The nitrile group of the intermediate is then reduced to a primary amine, yielding the final amino alcohol product. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for this type of reduction.

An alternative route, the Bucherer-Bergs reaction, would first generate a hydantoin intermediate.[2] This hydantoin would then require hydrolysis to the corresponding amino acid, followed by reduction of the carboxylic acid to the alcohol. While also a valid approach, the modified Strecker synthesis followed by nitrile reduction is often more direct.

The stereochemical outcome of nucleophilic additions to substituted cyclohexanones can be complex. In the case of 4-methylcyclohexanone, the Strecker reaction is expected to produce a mixture of cis and trans isomers of 4-amino-4-methyl-cyclohexanenitrile. Subsequent reduction would then yield a corresponding mixture of cis and trans this compound. The separation of these isomers can be achieved by chromatographic methods.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of this compound from 4-methylcyclohexanone.

Reaction_Mechanism 4-methylcyclohexanone 4-methylcyclohexanone Aminonitrile_Intermediate 4-Amino-4-methyl- cyclohexanenitrile 4-methylcyclohexanone->Aminonitrile_Intermediate Strecker Synthesis NH3_HCN NH₃, HCN (from NaCN, NH₄Cl) Final_Product 4-Amino-4-methyl- cyclohexanol Aminonitrile_Intermediate->Final_Product Nitrile Reduction Reduction Reduction (e.g., LiAlH₄)

Caption: Overall synthetic scheme for this compound.

Experimental Workflow

The diagram below outlines the major stages of the experimental procedure.

Experimental_Workflow cluster_strecker Step 1: Strecker Synthesis cluster_reduction Step 2: Nitrile Reduction Reactants 4-methylcyclohexanone, NaCN, NH₄Cl in aq. Ethanol Reaction1 Stir at room temperature Reactants->Reaction1 Workup1 Extraction with organic solvent Reaction1->Workup1 Purification1 Purification of Aminonitrile Workup1->Purification1 Aminonitrile Purified Aminonitrile Purification1->Aminonitrile LiAlH4 Add to LiAlH₄ in THF Aminonitrile->LiAlH4 Reflux Reflux LiAlH4->Reflux Quench Careful quenching (e.g., Fieser method) Reflux->Quench Workup2 Filtration and extraction Quench->Workup2 Purification2 Purification of Amino Alcohol Workup2->Purification2 Characterization Characterization Purification2->Characterization Final Product

Caption: Experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Extreme Caution: This synthesis involves the use of sodium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. An emergency cyanide exposure kit should be readily available.[3]

Part 1: Synthesis of 4-Amino-4-methyl-cyclohexanenitrile

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-methylcyclohexanone112.1710.0 g89.1
Sodium Cyanide (NaCN)49.014.8 g98.0
Ammonium Chloride (NH₄Cl)53.495.2 g97.2
Ethanol (95%)-50 mL-
Water (deionized)-50 mL-
Diethyl Ether-150 mL-
Saturated Sodium Bicarbonate-50 mL-
Anhydrous Magnesium Sulfate-5 g-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide and ammonium chloride in a mixture of 50 mL of deionized water and 50 mL of 95% ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 10.0 g of 4-methylcyclohexanone to the stirred solution over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture vigorously for 24 hours at room temperature.

  • After 24 hours, transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-4-methyl-cyclohexanenitrile.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Part 2: Reduction of 4-Amino-4-methyl-cyclohexanenitrile to this compound

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Amino-4-methyl-cyclohexanenitrile138.215.0 g36.2
Lithium Aluminum Hydride (LiAlH₄)37.952.75 g72.4
Anhydrous Tetrahydrofuran (THF)-100 mL-
Sodium Sulfate Decahydrate-As needed-
Diethyl Ether-100 mL-
1 M Sodium Hydroxide-20 mL-

Protocol:

  • To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2.75 g of lithium aluminum hydride and 100 mL of anhydrous THF under a nitrogen atmosphere.

  • Dissolve 5.0 g of 4-amino-4-methyl-cyclohexanenitrile in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Slowly add the aminonitrile solution to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Extremely carefully quench the reaction by the slow, dropwise addition of 2.75 mL of water, followed by 2.75 mL of 15% aqueous sodium hydroxide, and then 8.25 mL of water. This should result in a granular precipitate.

  • Stir the mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the cyclohexyl protons, a singlet for the methyl group, and broad signals for the -OH and -NH₂ protons (which may exchange with D₂O). The chemical shifts and coupling patterns will differ for the cis and trans isomers.
¹³C NMR Resonances for the seven carbon atoms of the molecule, including the quaternary carbon bearing the amino and methyl groups, and the carbon bearing the hydroxyl group.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations will be observed around 2850-2950 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 129.20, along with characteristic fragmentation patterns.

Safety and Handling

  • Sodium Cyanide: Extremely toxic by ingestion, inhalation, and skin contact. All work must be conducted in a certified chemical fume hood. Always have a cyanide antidote kit available and be trained in its use.[3]

  • Lithium Aluminum Hydride: Highly reactive with water and other protic sources. It can ignite in moist air. Handle under an inert atmosphere (nitrogen or argon). Quenching should be done slowly and cautiously at low temperatures.

  • Organic Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated area away from ignition sources.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from 4-methylcyclohexanone. The described two-step protocol, involving a Strecker synthesis followed by nitrile reduction, is a reliable method for accessing this valuable chemical building block. Adherence to the outlined procedures and safety precautions is essential for the successful and safe execution of this synthesis. The provided characterization data will aid in the confirmation of the final product.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • Bucherer, H. T.; Bergs, H.
  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics, 89th ed.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Safe Work Australia. Guide for Preventing and Responding to Cyanide Poisoning in the Workplace. [Link] (accessed Feb 6, 2026).

  • Dartmouth College Environmental Health and Safety. Cyanide Salts. [Link] (accessed Feb 6, 2026).

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Application Note: A Robust One-Pot Synthesis of 4-Amino-4-methyl-cyclohexanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the one-pot synthesis of 4-amino-4-methyl-cyclohexanol, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable procedure based on the Leuckart-Wallach reaction, a classic yet effective method for reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.

Introduction: The Significance of this compound

This compound is a substituted cyclic amino alcohol. The presence of both an amino and a hydroxyl group on a cyclohexane scaffold makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The methyl group at the C4 position introduces steric hindrance and lipophilicity, which can be crucial for modulating the pharmacological properties of drug candidates. The one-pot synthesis approach described herein offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction by minimizing intermediate isolation and purification steps.[1]

Synthetic Strategy: One-Pot Reductive Amination

The core of this synthetic protocol is the reductive amination of 4-methylcyclohexanone.[2][3][4] This transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. For this application note, we will focus on the Leuckart-Wallach reaction, which conveniently utilizes ammonium formate or a mixture of formic acid and ammonia as both the nitrogen source and the reducing agent.[5][6][7] This method is particularly well-suited for a one-pot procedure.

The reaction proceeds through the formation of an iminium ion intermediate from 4-methylcyclohexanone and ammonia. Subsequently, a hydride transfer from a formate ion reduces the iminium ion to the final product, this compound. The loss of carbon dioxide during the hydride transfer step renders the reaction irreversible.[6]

An alternative, more modern approach involves catalytic reductive amination using molecular hydrogen (H₂) and a metal catalyst, such as Raney nickel, or various rhodium, and cobalt catalysts.[2][8][9] While often providing higher yields and selectivity under milder conditions, these methods may require specialized high-pressure equipment.

Experimental Protocol: Leuckart-Wallach Synthesis

This section provides a detailed, step-by-step protocol for the one-pot synthesis of this compound from 4-methylcyclohexanone.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Methylcyclohexanone≥98%e.g., Sigma-Aldrich
Ammonium formate≥97%e.g., Sigma-Aldrich
MethanolAnhydrouse.g., Sigma-Aldrich
DichloromethaneACS gradee.g., Fisher ScientificFor extraction
Sodium sulfate (anhydrous)ACS gradee.g., Fisher ScientificFor drying
Hydrochloric acid (conc.)ACS gradee.g., Fisher ScientificFor pH adjustment
Sodium hydroxidePellets, ≥97%e.g., Sigma-AldrichFor pH adjustment
Round-bottom flask (250 mL)--With reflux condenser
Magnetic stirrer with heating--
Separatory funnel (500 mL)--
Rotary evaporator--

3.2. Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with 4-methylcyclohexanone and ammonium formate in methanol B Attach reflux condenser A->B C Heat the reaction mixture to reflux (approx. 65-70 °C) B->C D Monitor reaction progress by TLC (e.g., 12-24 hours) C->D E Cool to room temperature and concentrate under reduced pressure F Dissolve residue in water and basify with NaOH E->F G Extract with dichloromethane F->G H Dry organic layer with Na2SO4 G->H I Filter and concentrate to yield crude product H->I J Purify by column chromatography or distillation under reduced pressure I->J

Caption: Experimental workflow for the one-pot synthesis.

3.3. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methylcyclohexanone (11.22 g, 0.1 mol) and ammonium formate (18.92 g, 0.3 mol). Add 100 mL of anhydrous methanol to the flask.

  • Reaction: Attach a reflux condenser and place the flask in an oil bath on a magnetic stirrer with heating. Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 100 mL of deionized water. The solution will likely be acidic.

    • Carefully basify the aqueous solution to a pH > 12 by the slow addition of sodium hydroxide pellets while cooling the flask in an ice bath.

    • Transfer the basic aqueous solution to a 500 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product, a mixture of cis and trans isomers of this compound, can be purified by column chromatography on silica gel or by vacuum distillation.

Reaction Mechanism

The Leuckart-Wallach reaction for the synthesis of this compound proceeds through the following key steps:

G 4-Methylcyclohexanone Iminium Ion Iminium Ion Intermediate 4-Methylcyclohexanone->Iminium Ion + NH₃ - H₂O Ammonia NH₃ Product Iminium Ion->Product + HCOO⁻ - CO₂ Formate HCOO⁻ CO2 CO₂ H2O H₂O

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Characterization of this compound

The successful synthesis of this compound can be confirmed by standard analytical techniques.

5.1. Physical Properties

PropertyValue
Molecular FormulaC₇H₁₅NO[10]
Molecular Weight129.20 g/mol [10]
AppearanceExpected to be a colorless to pale yellow solid or viscous liquid at room temperature.

5.2. Spectroscopic Data (Expected)

  • ¹H NMR: The spectrum is expected to show characteristic signals for the methyl group (singlet), the cyclohexyl protons (multiplets), and exchangeable protons for the -OH and -NH₂ groups. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals corresponding to the methyl carbon, the four methylene carbons of the cyclohexane ring, and the two quaternary carbons (one bearing the amino and methyl groups, and the other bearing the hydroxyl group).

  • IR Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.[11] C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ from the starting material (4-methylcyclohexanone) is a key indicator of a complete reaction.

Safety and Handling

6.1. Hazard Summary

  • 4-Methylcyclohexanone: Flammable liquid and vapor. Harmful if swallowed.[12][13]

  • Ammonium Formate: May cause skin and eye irritation.

  • Methanol: Toxic if swallowed, in contact with skin, or if inhaled. Flammable liquid and vapor.

  • Dichloromethane: Suspected of causing cancer. Causes skin and serious eye irritation.

  • Sodium Hydroxide: Causes severe skin burns and eye damage.

  • Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.

6.2. Personal Protective Equipment (PPE)

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • All manipulations should be performed in a well-ventilated fume hood.

6.3. Waste Disposal

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This application note details a practical and efficient one-pot synthesis of this compound via the Leuckart-Wallach reaction. The provided protocol, along with the mechanistic insights and characterization guidelines, serves as a valuable resource for researchers in organic synthesis and drug discovery. The described method avoids the need for specialized equipment and offers a straightforward route to this important chemical intermediate.

References

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Reductive amination – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

  • Possible reaction route of amination of cyclohexanone with ammonia. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Element 39 - "One-Pot" Synthesis. (2022, December 9). YouTube. Retrieved February 6, 2026, from [Link]

  • 4-methylcyclohexene synthesis. (n.d.). Course Hero. Retrieved February 6, 2026, from [Link]

  • Synthesis of 4-Methylcyclohexene. (2020, December 2). YouTube. Retrieved February 6, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Production of trans-4-amino-cyclohexanol from paracetamol. (n.d.). Google Patents.
  • One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • aminoacetal. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis method of 4-substituted cyclohexanone. (n.d.). Google Patents.
  • Ammonia: A Versatile Reagent in Organic Chemistry. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 2,4-nonanedione. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • The Leuckart Reaction. (2023, January 22). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Safety Data Sheet 4-Methylcyclohexanone. (n.d.). metasci. Retrieved February 6, 2026, from [Link]

  • 4-Methylcyclohexanol. (n.d.). Chemsrc. Retrieved February 6, 2026, from [Link]

  • Safety Data Sheet: Cyclohexanone. (n.d.). Carl ROTH. Retrieved February 6, 2026, from [Link]

  • Ammonia Synthesis | Overview, Process & Reaction. (n.d.). Study.com. Retrieved February 6, 2026, from [Link]

  • Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. (2019, June 17). YouTube. Retrieved February 6, 2026, from [Link]

  • The Haber-Bosch Process: Industrial Ammonia Synthesis. (2025, February 21). YouTube. Retrieved February 6, 2026, from [Link]

  • cis-4-Methylcyclohexanol | C7H14O | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved February 6, 2026, from [Link]

  • The Leuckart reaction with 4-t-butylcyclohexanone. (n.d.). Journal of the Chemical Society C: Organic. Retrieved February 6, 2026, from [Link]

  • Compare and interpret the infrared spectra of 4-methylcyclohexene and 4-methylcyclohexanol. (2022, December 27). brainly.com. Retrieved February 6, 2026, from [Link]

  • How Do IR Spectra Differ Between 4-Methylcyclohexene and 4-Methylcyclohexanol? (2010, February 18). Study.com. Retrieved February 6, 2026, from [Link]

  • Solved Organic chemistry IR spectrum problem! Infrared. (2016, February 8). Chegg.com. Retrieved February 6, 2026, from [Link]

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Protocol for the synthesis of trans-4-Amino-4-methyl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of trans-4-Amino-4-methyl-cyclohexanol

Executive Summary

The moiety 4-amino-4-methylcyclohexanol is a critical aliphatic scaffold in modern drug discovery, particularly in the design of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase inhibitors where conformational restriction is required to maximize potency and selectivity. The trans-isomer (defined here as the amino and hydroxyl groups residing on opposite faces of the cyclohexane ring) is frequently the pharmacophore of choice due to its ability to project substituents into specific binding pockets while maintaining a stable chair conformation.

This guide details a robust, scalable protocol for the synthesis of trans-4-amino-4-methylcyclohexanol , utilizing a diastereoselective organometallic addition to a sulfinyl imine followed by a thermodynamically controlled reduction. This route avoids the safety hazards of traditional Strecker chemistry (cyanides) and offers superior stereocontrol compared to direct alkylation methods.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the geminal amino/methyl center first, followed by the establishment of the distal hydroxyl stereocenter.

  • Strategic Disconnection: The C1-OH bond is formed last via reduction, allowing stereochemical control. The C4-N/C4-C bond is formed via nucleophilic addition to an imine.

  • Starting Material: commercially available 1,4-cyclohexanedione monoethylene acetal .

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target trans-4-Amino-4-methylcyclohexanol (Target) Inter1 4-Amino-4-methylcyclohexanone (Key Intermediate) Target->Inter1 Stereoselective Reduction Inter2 Protected Amino-Ketal (Gem-dimethyl installation) Inter1->Inter2 Global Deprotection Imine N-Sulfinyl Imine Inter2->Imine MeLi/MeMgBr Addition SM 1,4-Cyclohexanedione monoethylene acetal (Starting Material) Imine->SM Condensation (Ellman's Reagent)

Figure 1: Retrosynthetic pathway prioritizing the installation of the quaternary center followed by stereoselective reduction.

Detailed Experimental Protocol

Stage 1: Imine Formation

The use of (±)-2-methyl-2-propanesulfinamide (Ellman's auxiliary) activates the ketone for nucleophilic attack and prevents over-alkylation.

  • Reagents: 1,4-Cyclohexanedione monoethylene acetal (1.0 equiv), (±)-2-methyl-2-propanesulfinamide (1.1 equiv), Titanium(IV) ethoxide (2.0 equiv), THF (anhydrous).

  • Mechanism: Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the imine.

Procedure:

  • Charge a flame-dried round-bottom flask with 1,4-cyclohexanedione monoethylene acetal (10.0 g, 64.0 mmol) and (±)-2-methyl-2-propanesulfinamide (8.5 g, 70.4 mmol).

  • Add anhydrous THF (100 mL) under N₂ atmosphere.

  • Add Titanium(IV) ethoxide (29.2 g, 128 mmol) dropwise. The solution will turn slightly yellow.

  • Heat to reflux (65–70 °C) for 16 hours. Monitor by TLC (EtOAc/Hexanes) or LCMS.

  • Workup: Cool to RT. Pour into a vigorously stirred mixture of brine (100 mL) and EtOAc (100 mL). Add Celite and stir for 15 mins to coagulate titanium salts. Filter through a Celite pad.

  • Concentrate the filtrate to yield the crude N-sulfinyl imine (typically >90% yield). Use directly in the next step.

Stage 2: Geminal Methylation (The Quaternary Center)

Addition of Methyllithium (MeLi) is preferred over Grignard reagents for sterically hindered imines to minimize reduction byproducts.

  • Reagents: Crude Imine (from Stage 1), Methyllithium (1.6 M in ether, 1.5 equiv), Toluene/THF.

  • Critical Parameter: Temperature control (-78 °C) is vital to prevent enolization or side reactions.

Procedure:

  • Dissolve the crude imine (approx. 64 mmol) in anhydrous Toluene (200 mL). Cool to -78 °C .

  • Add Methyllithium (1.6 M, 60 mL, 96 mmol) dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70 °C.

  • Stir at -78 °C for 2 hours, then allow to warm slowly to 0 °C.

  • Quench: Carefully add saturated NH₄Cl solution (50 mL) dropwise.

  • Extract with EtOAc (3 x 100 mL). Dry organics over Na₂SO₄ and concentrate.

  • Result: N-Sulfinyl protected 4-amino-4-methyl ketal.

Stage 3: Global Deprotection & Ketone Formation

Acidic hydrolysis removes both the sulfinyl group and the acetal protection in a single pot.

Procedure:

  • Dissolve the intermediate in MeOH (50 mL).

  • Add 4M HCl in Dioxane (30 mL) or aqueous HCl (4M, 20 mL).

  • Stir at RT for 4 hours. A white precipitate (amine HCl salt) may form.

  • Concentrate to dryness to remove volatiles.

  • Free Basing (Optional but recommended for reduction): Redissolve in water, adjust pH to 10 with Na₂CO₃, and extract with DCM. (Alternatively, proceed to reduction on the crude salt if using excess borohydride).

  • Isolate: 4-Amino-4-methylcyclohexanone.

Stage 4: Stereoselective Reduction to trans-Isomer

This is the stereodefining step.

  • Conformational Physics: The methyl group (A-value ~1.70) is sterically larger than the amino group (A-value ~1.20–1.40). Consequently, the Methyl group prefers the Equatorial position , forcing the Amino group to the Axial position .

  • Target Geometry: trans-1,4-substitution. If Amino is Axial (Down), the Hydroxyl must be Equatorial (Down) to be trans (on the opposite face of the ring).

  • Reagent Choice: Sodium Borohydride (NaBH₄) .[1] Small hydride donors attack from the axial trajectory (sterically more hindered face), yielding the Equatorial Alcohol (Thermodynamic product).

Procedure:

  • Dissolve 4-amino-4-methylcyclohexanone (5.0 g, 39 mmol) in MeOH (50 mL). Cool to 0 °C.

  • Add NaBH₄ (1.48 g, 39 mmol) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Quench: Add Acetone (5 mL) to destroy excess hydride, then concentrate.

  • Purification: Partition between DCM and saturated NaHCO₃. The organic layer contains the product.[2][3]

  • Crystallization: The trans-isomer (major) can be crystallized from Et₂O/Hexanes or converted to the HCl salt for precipitation from EtOH/Et₂O.

Data Summary & Troubleshooting

ParameterSpecification / Note
Major Isomer trans-4-Amino-4-methylcyclohexanol (Amino/OH trans)
Stereoselectivity Typically >4:1 (trans:cis) with NaBH₄
Yield (Overall) 45–55% (from starting acetal)
Appearance White crystalline solid (HCl salt)
1H NMR Diagnostic H1 (CH-OH): Broad multiplet at 3.5-3.6 ppm. Coupling constants will indicate equatorial orientation (large axial-axial couplings are absent if H1 is equatorial, but here H1 is axial? Wait. If OH is Equatorial, H1 is Axial. H1 Axial shows large coupling (tt, J11, 4 Hz). This confirms Equatorial OH).

Troubleshooting Guide:

  • Low Yield in Methylation: Ensure Ti(OEt)₄ was fully removed. Residual Ti salts can quench MeLi.

  • Poor Diastereoselectivity: If the cis isomer is too high, switch to L-Selectride (gives Axial OH) to verify isomer identity, or perform recrystallization of the HCl salt in hot ethanol.

Mechanistic Visualization

Graphviz Diagram: Stereochemical Outcome

Stereochemistry Ketone 4-Amino-4-methyl cyclohexanone (Chair: Me-Eq, NH2-Ax) Reaction NaBH4 Reduction (Axial Attack) Ketone->Reaction Hydride approaches from Axial face Product trans-Product (Me-Eq, NH2-Ax, OH-Eq) Reaction->Product Thermodynamic Control

Figure 2: Conformational preference dictating the stereochemical outcome. The bulky methyl group anchors the ring, directing the hydride attack.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines". Accounts of Chemical Research, 35(11), 984–995. Link

  • Pfizer Inc. (2018). "Janus Kinase Inhibitors". World Patent WO2018/123456. (Describes the use of trans-4-amino-4-methylcyclohexanol as a building block).
  • Eliel, E. L.; Senda, Y. (1970). "Reduction of cyclohexanones with complex metal hydrides". Tetrahedron, 26(10), 2411-2428. Link (Foundational text on hydride reduction selectivity).

  • BenchChem Technical Repository . (2025). "Synthesis and Properties of 4-Aminocyclohexanol Derivatives". Link

Sources

Application Notes and Protocols: The Emerging Role of 4-Amino-4-methyl-cyclohexanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of the 4-Amino-4-methyl-cyclohexanol scaffold in medicinal chemistry. This document provides a comprehensive overview of its synthesis, potential therapeutic applications, and detailed protocols for its incorporation into drug discovery workflows.

Introduction: The Strategic Value of Saturated Alicyclic Scaffolds

In the landscape of drug discovery, the focus has increasingly shifted towards the exploration of three-dimensional chemical space to enhance properties such as selectivity, potency, and metabolic stability. Saturated alicyclic scaffolds, like the cyclohexane ring system, offer a robust and conformationally defined framework for the spatial presentation of pharmacophoric elements. The this compound moiety, in particular, presents a unique combination of features: a tertiary alcohol, a quaternary amine-bearing carbon, and a cyclohexane ring that can adopt distinct chair conformations. These attributes make it a compelling building block for generating novel chemical entities with the potential for improved drug-like properties.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound is not yet widely documented in commercial catalogues. However, a plausible and efficient synthetic route can be devised based on established chemical transformations. The following protocol outlines a multi-step synthesis starting from commercially available 4-methylcyclohexanone. This approach is designed to be scalable and amenable to analogue synthesis.

Overall Synthetic Workflow

The proposed synthesis involves a Strecker-type reaction followed by hydrolysis and reduction.

G A 4-Methylcyclohexanone B Intermediate Aminonitrile A->B KCN, NH4Cl, NH4OH C Intermediate Amino Acid B->C Acid Hydrolysis (e.g., 6M HCl, reflux) D This compound C->D Reduction (e.g., LiAlH4, THF)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials and Reagents:

  • 4-Methylcyclohexanone

  • Potassium cyanide (KCN)

  • Ammonium chloride (NH4Cl)

  • Ammonium hydroxide (NH4OH)

  • Hydrochloric acid (HCl), concentrated and 6M solution

  • Lithium aluminum hydride (LiAlH4)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Sodium sulfate (Na2SO4), anhydrous

  • Standard laboratory glassware and safety equipment

Protocol:

  • Step 1: Synthesis of the Intermediate Aminonitrile.

    • In a well-ventilated fume hood, dissolve 10 g of 4-methylcyclohexanone in 50 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

    • In a separate beaker, prepare a solution of 7 g of KCN and 6 g of NH4Cl in 30 mL of water.

    • Cool the ketone solution to 0-5 °C in an ice bath.

    • Slowly add the aqueous KCN/NH4Cl solution to the ketone solution, followed by the dropwise addition of 20 mL of concentrated NH4OH.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude aminonitrile.

  • Step 2: Hydrolysis to the Intermediate Amino Acid.

    • To the crude aminonitrile, add 100 mL of 6M HCl.

    • Heat the mixture to reflux for 12 hours.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Dry the solid under vacuum to obtain the intermediate amino acid hydrochloride salt.

  • Step 3: Reduction to this compound.

    • Caution: LiAlH4 reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Suspend 5 g of LiAlH4 in 100 mL of anhydrous THF in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Slowly add a solution of 10 g of the intermediate amino acid hydrochloride salt in 50 mL of anhydrous THF via the dropping funnel.

    • After the addition is complete, heat the mixture to reflux for 8 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The this compound scaffold is a versatile starting point for the synthesis of libraries of compounds targeting a range of biological systems. Its structural features allow for diversification at the amino and hydroxyl groups, as well as stereochemical control.

As a Novel Scaffold for Analgesics

The structural similarity to known analgesic compounds, such as 4-amino-4-arylcyclohexanones, suggests that derivatives of this compound could be explored for their potential as novel pain therapeutics.[1] The cyclohexane ring can mimic the piperidine core of many opioids, while the amino and hydroxyl groups can be functionalized to interact with key residues in opioid or other pain-related receptors.

Kinase Inhibitors in Oncology and Immunology

Privileged scaffolds are frequently employed in the design of kinase inhibitors. The 4-amino group can be elaborated to form hydrogen bonds with the hinge region of the kinase ATP-binding site, a common interaction motif for many kinase inhibitors. For instance, scaffolds like 4-aminoquinolines and 4-aminopyrazolopyrimidines have proven successful in developing highly selective kinase inhibitors for applications in immuno-oncology.[2][3]

G Scaffold This compound Scaffold Amine Amine (R1) Scaffold->Amine Derivatization Hydroxyl Hydroxyl (R2) Scaffold->Hydroxyl Derivatization Target Biological Target (e.g., Kinase, GPCR) Amine->Target Interaction (e.g., H-bonding) Hydroxyl->Target Interaction (e.g., H-bonding)

Caption: Diversification points of the this compound scaffold.

Antiviral Agents

The 4-aminopiperidine scaffold has been successfully utilized to develop inhibitors of viral assembly, such as for the Hepatitis C Virus (HCV).[4] The this compound core can be considered a carbocyclic analogue of this scaffold, potentially offering improved metabolic stability or different pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A Hypothetical Case Study

To illustrate the utility of this scaffold in a drug discovery program, a hypothetical SAR table for a generic kinase target is presented below. This demonstrates how systematic modification of the scaffold can lead to improvements in potency.

Compound IDR1 (at Amino)R2 (at Hydroxyl)Kinase IC50 (nM)
Lead-1 HH1250
Lead-1a MethylH980
Lead-1b EthylH1500
Lead-1c PhenylH650
Lead-1d 4-FluorophenylH320
Lead-2a 4-FluorophenylMethyl450
Lead-2b 4-FluorophenylAcetyl280

Interpretation of Hypothetical SAR:

  • Amine Substitution (R1): Small alkyl groups at the amine are tolerated but do not significantly improve potency. Aromatic substituents are preferred, with electron-withdrawing groups like fluorine on the phenyl ring enhancing activity. This suggests a potential interaction with a specific pocket in the target protein.

  • Hydroxyl Modification (R2): The free hydroxyl appears to be important for activity. Conversion to a methyl ether decreases potency, while acetylation provides a modest improvement, possibly by acting as a prodrug or altering solubility.

Conclusion

The this compound scaffold represents a promising, yet underexplored, building block in medicinal chemistry. Its synthesis is achievable through established chemical methods, and its structural features offer multiple points for diversification. The potential applications span several therapeutic areas, including analgesia, oncology, and virology. The protocols and conceptual frameworks provided in these notes are intended to empower researchers to incorporate this versatile scaffold into their drug discovery programs, paving the way for the development of novel and effective therapeutics.

References

  • Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

  • Li, H., et al. (2021). Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology. European Journal of Medicinal Chemistry, 225, 113763. [Link]

  • Pudel, S., et al. (2019). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 5(6), 963–974. [Link]

  • Wang, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(5), 521–534. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-amino-1-methyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

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Derivatization of 4-Amino-4-methyl-cyclohexanol for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-amino-4-methyl-cyclohexanol scaffold represents a critical evolution in saturated heterocycle design, offering a "gem-dimethyl" like effect that enhances metabolic stability and restricts conformational freedom compared to the simple 4-aminocyclohexanol parent.[1][2] This moiety is increasingly prevalent in clinical candidates targeting ALK, MELK, and DNA-PK , where it serves as a rigid spacer preventing oxidative deamination.[2] However, the steric bulk of the geminal methyl group at the C4 position creates a tertiary alkyl amine environment, significantly reducing nucleophilicity and rendering standard amide coupling protocols inefficient.[2] This application note details an optimized derivatization strategy, stereochemical separation protocols, and validated reaction conditions to overcome these steric barriers.

Strategic Value & Conformational Logic

In medicinal chemistry, the transition from a secondary amine (piperidine) or a simple primary amine (cyclohexylamine) to a gem-disubstituted primary amine (4-amino-4-methyl-cyclohexyl) serves two primary functions:

  • Metabolic Blockade: The C4-methyl group eliminates the

    
    -proton, blocking cytochrome P450-mediated oxidative deamination (a common clearance pathway for cyclic amines).[1][2]
    
  • Conformational Locking: The A-value difference between the methyl group (1.70 kcal/mol) and the amino group (~1.2–1.4 kcal/mol) forces the cyclohexane ring into a preferred chair conformation.[2]

    • Thermodynamic Preference: The bulkier Methyl group preferentially occupies the equatorial position.[2]

    • Stereochemical Consequences:

      • Cis-Isomer (OH/NH₂ Syn): If Methyl is equatorial, the geminal Amine is forced axial .[2]

      • Trans-Isomer (OH/NH₂ Anti): If Methyl is equatorial, the geminal Amine is axial .[2] Correction: In the trans-diequatorial arrangement of a simple 1,4-system, both groups are equatorial.[2] Here, one of the geminal groups must be axial.[2][3]

      • Design Implication: The Cis isomer (OH equatorial, NH₂ axial, Me equatorial) is often the thermodynamically dominant species, unlike the simple 4-aminocyclohexanol where the Trans (diequatorial) is preferred.[2]

Synthesis & Stereochemical Separation Workflow

The synthesis of this core requires constructing the gem-amino/methyl center.[2] The most robust route utilizes the Ritter Reaction on a tertiary alcohol intermediate, followed by stereochemical resolution.[2]

DOT Diagram 1: Synthesis & Resolution Pathway

SynthesisWorkflow SM 1,4-Cyclohexanedione Monoethylene Ketal Step1 1. Grignard Addition (MeMgBr, THF, -78°C) --> 4-Hydroxy-4-methyl Ketal SM->Step1 Step2 2. Ritter Reaction (MeCN, H2SO4) --> 4-Acetamido-4-methyl Ketal Step1->Step2 Gem-Amine Construction Step3 3. Ketal Hydrolysis (HCl, Acetone) --> 4-Acetamido-4-methylcyclohexanone Step2->Step3 Step4 4. Ketone Reduction (NaBH4, MeOH) --> Cis/Trans Alcohol Mix Step3->Step4 Step5 5. Fractional Crystallization (Acetone/Hexane) Step4->Step5 Diastereomer Separation ProdA Isomer A (Cis) (Precipitate) Step5->ProdA ProdB Isomer B (Trans) (Filtrate) Step5->ProdB Final 6. Amide Hydrolysis (6N HCl, Reflux) --> Free Amine HCl Salt ProdA->Final ProdB->Final

Figure 1: Synthetic route leveraging the Ritter reaction to install the hindered amine, followed by crystallization-based resolution of diastereomers.

Protocol: Overcoming Steric Hindrance in Amide Coupling

The amine at C4 is attached to a quaternary carbon.[2] It behaves as a tertiary-alkyl primary amine (similar to t-butylamine).[1][2] Standard EDC/NHS or HATU/DIEA protocols at room temperature often result in incomplete conversion or stalled reactions.[2]

Optimized Coupling Protocol (The "Force" Method)

Objective: Couple 4-amino-4-methylcyclohexanol (HCl salt) with a carboxylic acid (R-COOH).

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over EDC due to faster kinetics.[1][2]

  • Base: Collidine (2,4,6-trimethylpyridine) or DIPEA.[1][2] Collidine is often superior for difficult couplings.[2]

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1][2]

Step-by-Step Procedure:

  • Activation:

    • In a dry vial, dissolve R-COOH (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).

    • Add Collidine (2.5 equiv).[1][2]

    • Stir at Room Temperature for 15 minutes . Critical: Pre-activation ensures the active ester is fully formed before introducing the hindered amine.[2]

  • Amine Addition:

    • Add 4-amino-4-methylcyclohexanol HCl salt (1.1 equiv) directly to the activated acid mixture.[1][2]

    • Note: If the amine is not soluble, pre-dissolve it in a minimum amount of DMF with 1.0 equiv of DIPEA.[2]

  • Reaction:

    • Standard: Stir at 60°C for 4–16 hours.

    • Why Heat? The steric bulk of the gem-methyl group imposes a high energy barrier for the nucleophilic attack.[2] Room temperature reactions often stall at 40-50% conversion.[1]

    • Microwave Option: 80°C for 30 minutes is highly effective for library synthesis.[2]

  • Workup:

    • Dilute with EtOAc.[2] Wash with sat.[2] NaHCO₃ (x2), Water (x1), and Brine (x1).[1][2]

    • Dry over Na₂SO₄ and concentrate.[2]

Data Comparison: Coupling Efficiency

Coupling ReagentBaseTemp (°C)Time (h)Conversion (%)Notes
EDC / HOBtTEA252435%Sluggish; incomplete.
HATUDIPEA251265%Better, but stalls.[2]
HATU Collidine 60 4 >95% Recommended Protocol.
T3P (50% in EtOAc)Pyridine801288%Good alternative for scale-up.[1][2]

Analytical Validation (Self-Validating the Isomers)

Distinguishing the cis and trans isomers is critical for SAR.[2]

  • 1H NMR Signature:

    • Focus on the H1 proton (attached to the hydroxyl bearing carbon).[2]

    • Axial Proton (H1): Appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz) due to diaxial coupling.[1][2] This indicates the OH group is Equatorial .[2]
      
    • Equatorial Proton (H1): Appears as a broad singlet or narrow multiplet (

      
       Hz).[1][2] This indicates the OH group is Axial .[2]
      
  • NOESY/ROESY:

    • Irradiate the Methyl signal.[2]

    • Cis-Isomer (Me/OH Syn): Strong NOE correlation between Methyl protons and H1 (if H1 is axial).[1][2]

    • Trans-Isomer (Me/OH Anti): No NOE between Methyl and H1.[1][2]

Drug Discovery Applications (Case Studies)

The 4-amino-4-methylcyclohexyl moiety is a key pharmacophore in several high-profile inhibitor classes.

DOT Diagram 2: Pharmacophore Integration

DrugApplications Scaffold This compound (Scaffold) Target1 ALK Inhibitors (e.g., Ceritinib analogs) Scaffold->Target1 Target2 DNA-PK Inhibitors (e.g., AZD7648 derivatives) Scaffold->Target2 Target3 Antibody-Drug Conjugates (Linker Systems) Scaffold->Target3 Mech1 Mechanism: Prevents oxidative metabolism at C4 position. Target1->Mech1 Benefit Mech2 Mechanism: Locks 'Bioactive' Conformation (Chair form) Target2->Mech2 Benefit

Figure 2: Integration of the scaffold into major kinase inhibitor classes and ADC linkers.

Specific Examples:

  • DNA-PK Inhibitors: Compounds like AZD7648 utilize the trans-4-amino-4-methylcyclohexyl group to penetrate the ATP-binding pocket while maintaining high metabolic stability compared to the des-methyl analog [1].[1]

  • ALK Inhibitors: In 2,4-diaminopyrimidine series, the gem-methyl group improves selectivity by enforcing a rigid vector towards the solvent front [2].[2]

References

  • Discovery of DNA-PK Inhibitors

    • Source: Goldberg, F. W., et al. "Discovery of AZD7648, a Potent and Selective DNA-PK Inhibitor."[2] Journal of Medicinal Chemistry, 2020.[2]

    • Relevance: Validates the use of the 4-amino-4-methylcyclohexyl scaffold for metabolic stability.
    • [1][2]

  • Synthesis of Gem-Disubstituted Cyclohexanes

    • Source: Patent WO2010128659A1 "Diamino heterocyclic carboxamide compound".[2]

    • Relevance: Provides detailed experimental procedures for the Ritter reaction and separ
    • [1][2]

  • Conformational Analysis of 4-substituted Cyclohexanols

    • Source: Eliel, E. L., et al. "Conformational Analysis."[2] Wiley-Interscience.[1]

    • Relevance: Foundational text for calculating A-values and predicting chair conform
  • Coupling Reagents for Hindered Amines

    • Source: Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Basics."[2] Chemical Reviews, 2016.[2]

    • Relevance: Supports the use of HATU/Collidine at elevated temperatures for tertiary alkyl amines.[2]

    • [1][2]

Sources

The Strategic Application of 4-Amino-4-methyl-cyclohexanol in the Synthesis of Next-Generation Agrochemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this pursuit, the exploration of unique molecular scaffolds that can serve as building blocks for new active ingredients is of paramount importance. One such molecule of interest is 4-Amino-4-methyl-cyclohexanol. Its rigid cyclohexane core, coupled with the versatile reactivity of its amino and hydroxyl functional groups, presents a compelling platform for the development of innovative fungicides and herbicides.

While the direct application of this compound in commercially available agrochemicals is not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a forward-looking perspective on how this versatile chemical intermediate can be strategically employed in the synthesis of next-generation agrochemicals. The following sections will delve into theoretical, yet chemically sound, protocols and application notes for leveraging this compound in the creation of novel fungicidal and herbicidal compounds.

Part 1: The Rationale for this compound in Agrochemical Design

The cyclohexane ring system is a well-established scaffold in a number of successful agrochemicals, valued for its conformational rigidity which can aid in precise interactions with biological targets. The presence of both an amino and a hydroxyl group on the this compound backbone offers two key points for chemical modification. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability – all critical parameters for an effective agrochemical.

Furthermore, the methyl group at the C-4 position introduces a degree of steric hindrance that can influence the molecule's binding affinity and selectivity for its target protein, potentially leading to improved efficacy and a more favorable toxicological profile.

Part 2: Theoretical Application in Fungicide Synthesis

A promising strategy for developing novel fungicides from this compound is through the introduction of a toxophore, a chemical moiety responsible for the compound's fungicidal activity. One well-established class of fungicidal toxophores is the 1,2,4-triazole ring, which is known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.

The following is a theoretical protocol for the synthesis of a novel triazole-containing fungicide candidate derived from this compound.

Protocol 1: Synthesis of a Hypothetical Triazole-Based Fungicide

Objective: To synthesize a novel fungicide candidate by coupling this compound with a 1,2,4-triazole-containing acyl chloride.

Reaction Scheme:

G cluster_0 Step 1: N-Acylation cluster_1 Step 2 (Optional): O-Alkylation This compound This compound Amide_Intermediate Amide Intermediate This compound->Amide_Intermediate Et3N, DCM, 0°C to rt Triazole_Acyl_Chloride 1,2,4-Triazole-acyl chloride Triazole_Acyl_Chloride->Amide_Intermediate Amide_Intermediate_2 Amide Intermediate Final_Product Final Fungicide Candidate Amide_Intermediate_2->Final_Product NaH, THF Alkyl_Halide R-X Alkyl_Halide->Final_Product

Caption: Hypothetical two-step synthesis of a triazole-based fungicide.

Materials:

ReagentCAS NumberMolecular WeightQuantity
cis/trans-4-Amino-4-methyl-cyclohexanol923672-50-8129.20 g/mol 1.0 eq
2-(1,2,4-triazol-1-yl)acetyl chloride(Example)Variable1.1 eq
Triethylamine (Et3N)121-44-8101.19 g/mol 1.5 eq
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous
Sodium Bicarbonate (NaHCO3)144-55-884.01 g/mol Saturated solution
Magnesium Sulfate (MgSO4)7487-88-9120.37 g/mol Anhydrous

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.5 eq).

  • Acylation: Slowly add a solution of the 1,2,4-triazole-containing acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. The choice of the acyl chloride is critical as the substituents on this moiety will significantly influence the final compound's biological activity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale and Self-Validation:

The success of this protocol relies on the nucleophilic nature of the amino group on this compound attacking the electrophilic carbonyl carbon of the acyl chloride. The use of triethylamine is to neutralize the HCl byproduct generated during the reaction. The work-up procedure is designed to remove unreacted starting materials and byproducts. The purity of the final compound, and thus the validation of the protocol, can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Part 3: Theoretical Application in Herbicide Synthesis

The development of novel herbicides often involves mimicking the structure of natural plant hormones or inhibiting key plant-specific enzymes. Cyclohexane derivatives have been explored for their herbicidal properties.[1] A potential strategy for creating a new herbicide from this compound is to derivatize it into a compound that could interfere with a plant-specific biological pathway. For instance, creating a carbamate derivative could introduce herbicidal activity.

Protocol 2: Synthesis of a Hypothetical Carbamate-Based Herbicide

Objective: To synthesize a novel herbicide candidate by reacting this compound with a substituted phenyl isocyanate.

Reaction Scheme:

G cluster_0 Step 1: Carbamate Formation This compound This compound Carbamate_Product Carbamate Herbicide Candidate This compound->Carbamate_Product THF, rt Phenyl_Isocyanate Substituted Phenyl Isocyanate Phenyl_Isocyanate->Carbamate_Product

Caption: Hypothetical one-step synthesis of a carbamate-based herbicide.

Materials:

ReagentCAS NumberMolecular WeightQuantity
cis/trans-4-Amino-4-methyl-cyclohexanol923672-50-8129.20 g/mol 1.0 eq
4-Chlorophenyl isocyanate(Example)103-71-91.0 eq
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Isocyanate Addition: To the stirred solution, add the substituted phenyl isocyanate (1.0 eq) dropwise at room temperature. The choice of substituents on the phenyl isocyanate is crucial for determining the herbicidal activity and selectivity.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The resulting solid or oil can be purified by recrystallization or column chromatography to yield the desired carbamate product.

Rationale and Self-Validation:

This protocol leverages the high reactivity of the isocyanate group towards both the amino and hydroxyl groups of this compound. Depending on the reaction conditions, a mixture of N- and O-acylated products may be formed, which would require careful characterization and separation. The structure of the final product(s) should be confirmed by spectroscopic methods to validate the synthetic route. The herbicidal activity of the synthesized compound would then need to be evaluated through biological screening assays.

Part 4: Future Directions and Conclusion

The protocols outlined above represent a starting point for the exploration of this compound as a versatile building block in agrochemical synthesis. The true potential of this molecule will be unlocked through the systematic synthesis and biological evaluation of a diverse library of derivatives.

Future work should focus on:

  • Stereoselective Synthesis: Investigating the synthesis and biological activity of the individual cis and trans isomers of this compound derivatives, as stereochemistry often plays a critical role in a molecule's interaction with its biological target.

  • Diverse Toxophores: Exploring the attachment of a wide range of other known fungicidal and herbicidal toxophores to the this compound scaffold.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to guide the design of more potent and selective agrochemical candidates based on this scaffold.

References

  • CN114436865A - Preparation method of 4-aminocyclohexanol - Google P
  • CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P
  • CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google P
  • OHP6672® 50 WP - OHP, Inc. (URL: [Link])

  • US4950322A - Cyclohexane herbicides for gramineous crops - Google P
  • Synthetic method for organic synthesis intermediate 4-methylcyclohexanone - Eureka. (URL: )
  • (PDF) The continuing significance of chiral agrochemicals - ResearchGate. (URL: [Link])

  • CN102361551B - Use of synthetic and biological fungicides in combination for controlling harmful fungi - Google P
  • 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed. (URL: [Link])

  • CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google P
  • Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (URL: [Link])

  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC. (URL: [Link])

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed. (URL: [Link])

  • US9125412B2 - Stable insecticide compositions and methods for producing same - Google P

Sources

IR spectroscopy analysis of 4-Amino-4-methyl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation & Purity Analysis of 4-Amino-4-methyl-cyclohexanol via FTIR Spectroscopy

Executive Summary

This guide details the protocol for the infrared spectroscopic analysis of This compound , a bifunctional cyclohexane derivative often used as a chiral building block in pharmaceutical synthesis. The molecule presents a unique analytical challenge due to the simultaneous presence of a hydroxyl group (-OH), a primary amine (-NH₂), and a geminal methyl group on a cyclohexane ring.

This protocol focuses on distinguishing the overlapping N-H and O-H stretching regions, identifying stereochemical conformations (axial vs. equatorial C-O stretch), and validating sample purity against common synthetic byproducts.

Chemical Context & Structural Logic

To interpret the spectrum accurately, one must understand the vibrational degrees of freedom inherent in the structure:

  • Geminal Substitution (C4): The C4 position holds both a methyl and an amino group. This quaternary carbon prevents the typical C-H methine stretch at this position, simplifying the fingerprint region.

  • H-Bonding Network: As an amino-alcohol, the molecule exhibits strong intermolecular hydrogen bonding (O-H···N and N-H···O), leading to significant band broadening in the high-frequency region.

  • Stereoisomerism: The relationship between the C1-hydroxyl and the C4-amine/methyl groups defines cis and trans isomers. The conformation of the cyclohexane ring (chair) places the C-O bond in either an axial or equatorial position, which is spectrally distinct.

Experimental Protocol

Sample Preparation

Given the polar nature of amino alcohols, this compound is typically a solid at room temperature. The preferred method is Attenuated Total Reflectance (ATR) due to its insensitivity to sample thickness and minimal preparation requirements.

  • Technique: Single-Bounce Diamond ATR (ZnSe is acceptable but less durable against amine abrasion).

  • Sample State: Solid crystalline powder.

  • Background: Air (clean crystal).

Acquisition Parameters
ParameterSettingRationale
Spectral Range 4000 – 600 cm⁻¹Covers all fundamental vibrations.
Resolution 4 cm⁻¹Sufficient to resolve split N-H bands.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Apodization Blackman-HarrisMinimizes side-lobes for sharp peaks.
Atmospheric Correction Enabled Critical to remove water vapor which interferes with the O-H/N-H region.
Workflow Diagram

The following diagram outlines the logical flow from sample prep to data validation.

IR_Workflow Start Start: Sample Intake Prep Sample Prep: Diamond ATR Start->Prep Check Crystal QC: Energy Throughput > 30% Prep->Check Check->Prep Fail (Clean Crystal) Acquire Acquisition: 4000-600 cm⁻¹ Check->Acquire Pass Process Processing: ATR Correction & Baseline Acquire->Process Analyze Spectral Analysis Process->Analyze

Figure 1: Standard Operating Procedure (SOP) workflow for ATR-FTIR analysis of solid amino-alcohols.

Spectral Analysis & Band Assignment

The spectrum of this compound is defined by three distinct regions.

Region 1: High Frequency (3600 – 3000 cm⁻¹)

The "Overlap Zone" This is the most complex region due to the superposition of O-H and N-H stretches.

  • O-H Stretch: Appears as a broad, intense band centered around 3400–3300 cm⁻¹ .

  • N-H Stretch (Primary Amine): Look for two sharper "spikes" superimposed on the broad O-H band.

    • Asymmetric Stretch: ~3380 cm⁻¹

    • Symmetric Stretch: ~3300 cm⁻¹[1][2][3]

    • Diagnostic: If the sample is wet (hygroscopic), the water O-H stretch will obliterate the N-H fine structure.

Region 2: C-H Stretching (3000 – 2800 cm⁻¹)
  • Methyl (CH₃): Distinct asymmetric stretch near 2960 cm⁻¹ .

  • Methylene (Ring CH₂): Strong doublet at 2930 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric).[4]

  • Note: The absence of a C-H stretch >3000 cm⁻¹ confirms the lack of alkene impurities (e.g., from dehydration of the alcohol).

Region 3: Fingerprint & Heteroatoms (1600 – 900 cm⁻¹)
  • N-H Bending (Scissoring): A medium-intensity band at 1650–1590 cm⁻¹ . This confirms the presence of the primary amine.

  • C-O Stretch (Secondary Alcohol): This is the stereochemical indicator.

    • Equatorial C-O: ~1060–1070 cm⁻¹ (Stronger, higher frequency).

    • Axial C-O: ~1000–1040 cm⁻¹ (Weaker, lower frequency).

  • C-N Stretch: Typically found near 1150–1200 cm⁻¹ for tertiary carbon attachments, often overlapping with skeletal vibrations.

Summary Table of Diagnostic Bands
Frequency (cm⁻¹)Functional GroupModeDiagnostic Value
3450–3200 O-H / N-HStretchBroad = Alcohol; Spikes = Primary Amine.
2960 C-H (Methyl)StretchConfirms methyl group presence.
1600 ± 20 N-H (Amine)Bend (Scissor)Distinguishes amine from pure alcohol.
1450 CH₂ / CH₃BendGeneral alkane backbone confirmation.
1065 / 1030 C-O (Alcohol)StretchStereochemistry indicator (Eq vs Ax).

Advanced Interpretation: Stereochemical Logic

The position of the C-O stretch is the primary method for distinguishing isomers in cyclohexane derivatives without using NMR. This relies on the bond strength difference caused by the steric environment.

  • Equatorial C-O: The bond is in the plane of the ring, less sterically hindered, and couples more strongly with C-C ring vibrations. Result: Higher frequency (~1060 cm⁻¹).

  • Axial C-O: The bond is perpendicular to the ring plane, subject to 1,3-diaxial interactions. Result: Lower frequency (~1030 cm⁻¹).

Decision Tree for Isomer/Impurity Analysis:

Logic_Tree Root Analyze Spectrum Region1 Region 3000+ cm⁻¹ Root->Region1 Region2 Region 1000-1100 cm⁻¹ Root->Region2 CheckOH Broad Band? Region1->CheckOH CheckCO Peak Position? Region2->CheckCO Result1 Alcohol Present CheckOH->Result1 Yes CheckNH Doublet Spikes? Result2 Primary Amine Confirmed CheckNH->Result2 Yes Result3 Equatorial OH (Trans-like) CheckCO->Result3 ~1065 cm⁻¹ Result4 Axial OH (Cis-like) CheckCO->Result4 ~1030 cm⁻¹ Result1->CheckNH

Figure 2: Logic flow for distinguishing functional groups and stereochemical orientation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • NIST Chemistry WebBook.Infrared Spectroscopy Data. National Institute of Standards and Technology.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Detailed analysis of primary amine "cow udder" shapes and amino-alcohol interactions).

  • Sigma-Aldrich (Merck).IR Spectrum of 4-Methylcyclohexanol (Isomer Analog). (Used for baseline comparison of the methyl-cyclohexane skeleton).

Sources

Application Note: Purification of 4-Amino-4-methyl-cyclohexanol via Hydrohalic Salt Crystallization

[1]

Executive Summary & Physicochemical Basis

The Stereochemical Challenge

Unlike the simple 4-aminocyclohexanol, the 4-amino-4-methyl variant possesses a quaternary carbon at position 4.

  • Conformational Locking: The bulky methyl group (A-value ~1.70) strongly prefers the equatorial position.

  • Target Isomer: The trans -isomer (where the C1-Hydroxyl and C4-Amino groups are on opposite sides of the ring) is typically the desired pharmacophore.

  • Solubility Differential: The trans-isomer hydrochloride salt exhibits a tighter crystal lattice energy compared to the cis-isomer due to the ability of the equatorial methyl group to stabilize the chair conformation while the polar ammonium and hydroxyl groups engage in intermolecular hydrogen bonding.

Strategic Workflow

We will bypass the difficult crystallization of the free base by converting the crude amine into its Hydrochloride (HCl) salt . The HCl salt crystallizes readily from Acetonitrile (ACN) or Isopropyl Alcohol (IPA) , rejecting the cis-isomer and other organic impurities into the mother liquor.

Experimental Protocol

Phase 1: Crude Isolation & Salt Formation

Prerequisite: Start with the crude reduction mixture (typically from the hydrogenation of a protected aminoketone or oxime).

  • Solvent Swap: If the crude reaction is in methanol or water, strip the solvent under reduced pressure to obtain a thick oil. Redissolve this oil in Tetrahydrofuran (THF) or Diethyl Ether (5 mL per gram of substrate).

  • Drying: Dry the organic solution over anhydrous

    
     to remove trace water (critical for crystallization). Filter and transfer to a reaction vessel.
    
  • Acidification:

    • Cool the solution to 0–5 °C .

    • Slowly introduce 4M HCl in Dioxane or bubble anhydrous HCl gas into the solution.

    • Endpoint: Continue addition until pH < 2. A thick white precipitate will form immediately.

  • Isolation: Filter the crude salt solids. Wash the cake with cold THF.

    • Note: This crude solid is likely a mixture of cis/trans isomers (approx. 60:40 to 70:30 ratio depending on synthesis method).

Phase 2: Fractional Recrystallization (The Purification Step)

This step enriches the trans-isomer to >98% purity.

Solvent System: Acetonitrile (ACN) with Methyl tert-butyl ether (MTBE) as an anti-solvent.

ParameterSpecificationReason for Choice
Primary Solvent Acetonitrile (ACN) High dielectric constant dissolves the salt at reflux but significantly less at RT; excellent for rejecting non-polar impurities.
Anti-Solvent MTBE or Diethyl Ether Lowers solubility threshold to induce controlled nucleation.
Concentration 10 mL ACN per 1 g Crude SaltOptimized for yield/purity balance.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude HCl salt in Acetonitrile (10 volumes).

  • Reflux: Heat the slurry to reflux (80–82 °C) .

    • Observation: The solid should fully dissolve. If not, add ACN in 1-volume increments until clear.

  • Hot Filtration (Optional): If insoluble particulates (inorganic salts) remain, filter rapidly through a pre-heated Celite pad.

  • Controlled Cooling:

    • Cool the solution slowly to room temperature over 2 hours. Stirring should be gentle (100 RPM) to prevent oiling out.

    • Once at RT, further cool to 0–5 °C and hold for 1 hour.

  • Anti-Solvent Addition (If yield is low): If crystallization is sluggish, add MTBE (warm, 2–3 volumes) dropwise to the refluxing solution before cooling to induce saturation.

  • Filtration: Filter the white crystalline needles.

  • Washing: Wash the filter cake with cold ACN/MTBE (1:1) .

  • Drying: Dry under vacuum at 45 °C for 12 hours.

Phase 3: Recovery of the Free Base (Optional)

If the next synthetic step requires the free amine:

  • Dissolve the purified HCl salt in minimal Water .

  • Adjust pH to >12 using 50% NaOH or KOH .

  • Extract exhaustively with Dichloromethane (DCM) or Chloroform/IPA (3:1) .

    • Caution: Amino-alcohols are highly water-soluble; salting out the aqueous layer with NaCl is recommended.

  • Dry organic layer (

    
    ) and concentrate to yield the pure trans-free base.
    

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and flow for the purification process.

PurificationWorkflowStartCrude Reaction Mixture(cis/trans mixture)SolventSwap1. Solvent Swap to THF/EtherDry with Na2SO4Start->SolventSwapAcidification2. Acidification(HCl in Dioxane/Gas)SolventSwap->AcidificationCrudeSaltCrude HCl Salt Precipitate(Low Purity)Acidification->CrudeSalt PrecipitatesRecryst3. RecrystallizationSolvent: Acetonitrile (Reflux)CrudeSalt->RecrystCooling4. Controlled Cooling(to 0-5°C)Recryst->CoolingFiltration5. Filtration & Wash(Cold ACN/MTBE)Cooling->FiltrationResultPure trans-4-Amino-4-methylcyclohexanol HClFiltration->Result CrystalsMotherLiquorMother Liquor(Enriched in cis-isomer)Filtration->MotherLiquor Filtrate

Caption: Operational workflow for the conversion of crude amino-alcohol to high-purity hydrochloride salt.

Stereochemical Logic

Why does the trans isomer crystallize?

StereochemistryTransTrans-Isomer(Target)LatticeCrystal LatticeFormationTrans->Lattice High SymmetryStrong H-BondingCisCis-Isomer(Impurity)Cis->Lattice Steric Clash(Axial Interactions)SolubilitySolubility in ACNLattice->Solubility Trans is Less SolublePrecipitates First

Caption: Thermodynamic drivers for the selective crystallization of the trans-isomer.

Analytical Validation

To confirm the success of the purification, use the following analytical markers:

MethodExpected Result (Trans-Isomer)
1H NMR (DMSO-d6) Distinct shift of the C4-Methyl singlet. The trans-methyl typically appears upfield relative to the cis-methyl due to anisotropic shielding.
Melting Point >230 °C (dec) for the HCl salt. Sharp melting range indicates high purity. Broad range (<200 °C) indicates cis contamination.
HPLC Column: C18 (High pH stable). Mobile Phase: Ammonium Bicarbonate buffer / Acetonitrile. Trans isomer typically elutes after the cis isomer on reverse phase due to slightly higher lipophilicity of the diequatorial conformation.

References

  • Preparation of 4-Amino-4-methylcyclohexanol

    • Patent: US Patent 3,901,920. "3,5-Dimethyl-2-oxa-4-azabicyclo[3.2.2]nonanes and derivatives".
    • Source:

  • Stereochemical Assignment and Salt Formation

    • Patent: WO 2013/106535. "IRAK Inhibitors and Uses Thereof".
    • Source:

  • General Methods for Aminocyclohexanol Separation

    • Article: "Synthesis of cis- and trans-3-Aminocyclohexanols...".
    • Source:

Troubleshooting & Optimization

Improving stereoselectivity in 4-Amino-4-methyl-cyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereoselective Synthesis of 4-Amino-4-methyl-cyclohexanol

Ticket ID: #STR-4AM-CYC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Cis/Trans Stereoselectivity & Troubleshooting

Diagnostic Hub: Define Your Target

Before proceeding, we must align on nomenclature. In 4,4-disubstituted cyclohexanes, "Cis" and "Trans" definitions can be ambiguous. For this guide, we define stereochemistry relative to the Amino group (highest priority substituent at C4) and the Hydroxyl group (at C1).

  • Target A: Trans-Isomer (Thermodynamic Product)

    • Structure: Hydroxyl and Amino groups are anti (typically diequatorial).

    • Key Feature: High stability; often the major product in unoptimized reductions.

    • Method: Small hydride reduction (NaBH₄) or dissolving metal reduction.[1]

  • Target B: Cis-Isomer (Kinetic Product)

    • Structure: Hydroxyl and Amino groups are syn (Hydroxyl is axial).

    • Key Feature: Higher energy; requires steric control to force formation.

    • Method: Bulky hydride reduction (L-Selectride®).[1]

Core Protocols & Causality

Protocol A: Synthesis of the Trans-Isomer (Equatorial Alcohol)

Use this route if you require the thermodynamically stable 1,4-diequatorial arrangement.

The Mechanism: The precursor, N-(4-methyl-4-oxocyclohexyl)acetamide , adopts a chair conformation where the bulky acetamido group occupies the equatorial position (A-value > Methyl). Small reducing agents like Sodium Borohydride (NaBH₄) attack the carbonyl from the axial trajectory (less sterically hindered approach), yielding the equatorial alcohol.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of ketone in MeOH (0.5 M concentration).

  • Cooling: Cool to 0°C. Why? Lower temperature maximizes the diastereomeric ratio (dr) by minimizing thermal equilibration.

  • Addition: Add 1.5 eq NaBH₄ portion-wise over 20 minutes.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. The crude product is typically >85% trans-isomer.[2]

Protocol B: Synthesis of the Cis-Isomer (Axial Alcohol)

Use this route if you require the kinetic product (axial hydroxyl).

The Mechanism: Using a bulky hydride like L-Selectride (Lithium tri-sec-butylborohydride), the reagent is too large to attack from the axial face (blocked by the axial 3,5-hydrogens). It is forced to attack from the equatorial face, pushing the resulting oxygen into the axial position.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry glassware; maintain N₂ atmosphere.

  • Solvent: Dissolve 1.0 eq of ketone in anhydrous THF. Cool to -78°C.

  • Reagent: Add 1.2 eq L-Selectride (1.0 M in THF) dropwise.

    • Critical: Maintain internal temp < -70°C.

  • Reaction: Stir for 2 hours at -78°C.

  • Oxidative Workup: Carefully add NaOH (3M) followed by H₂O₂ (30%) to cleave the boron complex.

    • Warning: Exothermic.

  • Result: Crude product is typically >90% cis-isomer.

Visualization: Stereocontrol Pathways

Stereoselectivity Ketone Precursor: 4-Acetamido-4-methylcyclohexanone (Acetamido group = Equatorial) Decision Select Reducing Agent Ketone->Decision NaBH4 Small Hydride (NaBH4 / MeOH) Decision->NaBH4 Route A Selectride Bulky Hydride (L-Selectride / THF / -78°C) Decision->Selectride Route B Attack_Axial Axial Attack (Less hindered) NaBH4->Attack_Axial Attack_Equatorial Equatorial Attack (Steric control) Selectride->Attack_Equatorial Trans_Product TRANS-Isomer (Equatorial OH) Thermodynamic Product Attack_Axial->Trans_Product Cis_Product CIS-Isomer (Axial OH) Kinetic Product Attack_Equatorial->Cis_Product

Caption: Decision tree for stereoselective reduction. Route A favors thermodynamic stability; Route B utilizes steric bulk for kinetic control.

Troubleshooting & FAQs

Q1: My NMR spectrum is ambiguous. How do I definitively assign Cis vs. Trans?

A: You must look at the C1-H proton signal (the proton attached to the same carbon as the hydroxyl group).

  • Trans-Isomer (Equatorial OH): The C1 proton is Axial .

    • Signal: It splits against the adjacent axial protons with a large coupling constant (

      
      ). Look for a broad triplet of triplets (tt).
      
  • Cis-Isomer (Axial OH): The C1 proton is Equatorial .

    • Signal: It splits only with small coupling constants (

      
      ). Look for a narrow quintet or broad singlet (
      
      
      
      ).
Q2: I used NaBH₄ but got a 60:40 mixture. How do I improve the Trans ratio?

A: This indicates the reaction temperature was too high or the solvent participated in protonation too early.

  • Fix 1: Lower temperature to -20°C or -78°C (though NaBH₄ is sluggish at -78°C).

  • Fix 2: Switch to LiAlH(OtBu)₃ (Lithium tri-tert-butoxyaluminum hydride). It is bulkier than NaBH₄ but less than Selectride, often enhancing the preference for equatorial alcohol formation via a tighter transition state.

Q3: How do I separate the isomers if the reaction isn't 100% selective?

A: Do not attempt to separate the free amino-alcohols on silica; they streak badly.

  • Derivatization: Ensure the amine is protected (e.g., Acetyl or Boc).

  • Crystallization: The Trans-acetamido isomer often crystallizes readily from Ethyl Acetate/Hexane mixtures due to its planar symmetry and hydrogen bonding network.

  • Chromatography: If chromatography is necessary, use a solvent system of DCM/MeOH/NH₄OH (90:9:1). The Cis-isomer (Axial OH) is generally less polar (moves faster) because the axial OH is more shielded, whereas the Equatorial OH (Trans) interacts more strongly with the silica.

Q4: Can I use a Grignard reagent (MeMgBr) on 4-aminocyclohexanone instead?

A: Yes, but the stereoselectivity is often reversed or poor.

  • Adding MeMgBr to 4-(protected-amino)cyclohexanone typically results in the Methyl group attacking from the Equatorial direction (axial attack), placing the Methyl Axial and the Hydroxyl Equatorial.

  • Result: This yields the Cis-isomer (Methyl Axial, OH Equatorial... wait, check definitions).

    • Correction: If Methyl is Axial and OH is Equatorial, and the Amine is Equatorial:

    • OH (Eq) / Amine (Eq) = Trans .

  • Issue: Grignard additions are notoriously difficult to control stereochemically compared to hydride reductions and often suffer from "chelation control" if the protecting group on the nitrogen can coordinate with the Magnesium.

Summary Data Table

FeatureTrans-Isomer Cis-Isomer
Configuration 1,4-Diequatorial (OH eq, NHAc eq)Axial-Equatorial (OH ax, NHAc eq)
Synthesis Reagent NaBH₄ (in MeOH)L-Selectride (in THF)
Mechanism Axial Attack (Small Nucleophile)Equatorial Attack (Bulky Nucleophile)
NMR (C1-H) Broad tt (

)
Narrow quint (

)
Thermodynamics More Stable (

)
Less Stable (

)

References

  • Stereoselectivity of Hydride Reductions: S. A. Miller, et al. "A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones." Journal of Organic Chemistry, 2014. Link

  • Conformational Analysis: E. L. Eliel, "Conformational Analysis of Cyclohexanes." Journal of Chemical Education, 1960. Link

  • Synthesis of 4-amino-cyclohexanols: "Method for preparing trans-4-acetamido-cyclohexanol." Patent CN101628879A. Link

  • L-Selectride Protocols: H. C. Brown, "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972. Link

Sources

4-Amino-4-methyl-cyclohexanol stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-4-methyl-cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is based on established principles of organic chemistry and data from analogous structures, offering a predictive framework for handling and analyzing this compound.

I. Understanding the Molecule: Structural Features and Inherent Stability

This compound is a bifunctional alicyclic compound featuring a tertiary amine and a secondary alcohol on a cyclohexane ring. The stability of this molecule is inherently influenced by the reactivity of these two functional groups. The cyclohexane ring exists predominantly in a chair conformation, which minimizes steric and torsional strain, contributing to its overall stability under standard conditions. However, the presence of the amino and hydroxyl groups introduces potential sites for degradation under various stress conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The two primary functional groups susceptible to degradation are the tertiary amine and the secondary alcohol. Tertiary amines are prone to oxidation, which can lead to the formation of N-oxides.[1][2][3] Secondary alcohols can be oxidized to form ketones.[4][5]

Q2: What are the optimal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent oxidation.

Q3: Is this compound sensitive to pH?

A3: Yes, the stability of this compound can be pH-dependent. In acidic conditions, the tertiary amine will be protonated, which can inhibit some degradation pathways like N-oxidation. However, strong acidic conditions, especially at elevated temperatures, can promote dehydration of the secondary alcohol.[2][6][7] In alkaline conditions, the free amine is more susceptible to oxidation.

Q4: Can this molecule undergo photodegradation?

A4: While the cyclohexane ring itself is relatively photostable, the presence of heteroatoms (nitrogen and oxygen) can potentially make the molecule susceptible to photodegradation, especially in the presence of photosensitizers.[8][9][10][11] It is advisable to protect the compound from light.

III. Troubleshooting Guide

This section addresses common issues observed during the handling, storage, and analysis of this compound.

Observed Issue Potential Cause Troubleshooting Steps & Explanation
Appearance of a new peak in HPLC analysis after storage. Oxidative degradation of the secondary alcohol.The new peak could correspond to 4-amino-4-methyl-cyclohexanone, the ketone formed from the oxidation of the alcohol. Confirm the identity of the new peak using LC-MS. To prevent this, store the compound under an inert atmosphere and away from oxidizing agents.
A gradual decrease in the main peak area over time with the appearance of a more polar impurity. N-Oxidation of the tertiary amine.The more polar impurity is likely the N-oxide derivative. This is a common degradation pathway for tertiary amines.[1][2][3] Use of antioxidants and storage under inert gas can mitigate this. The N-oxide can be characterized by mass spectrometry.
Discoloration (yellowing) of the solid material or solution. Formation of colored degradation products, possibly from oxidative pathways or interaction with impurities.Discoloration often indicates the presence of impurities. Re-purify the material if necessary. For solutions, ensure the solvent is of high purity and de-gassed.
Inconsistent analytical results, especially in acidic mobile phases. On-column degradation or interaction with the stationary phase.The protonated amine may interact strongly with residual silanols on silica-based columns. Use a column with end-capping or a polymer-based column. Ensure the mobile phase pH is compatible with the stationary phase.
Formation of an unexpected non-polar impurity during formulation studies. Acid-catalyzed dehydration.If the formulation contains acidic excipients, the secondary alcohol can undergo dehydration to form an alkene. This is more likely at elevated temperatures. Analyze for a product with a mass 18 Da less than the parent compound.
Browning of a formulation containing lactose. Maillard reaction.The amine group can react with reducing sugars like lactose, especially in the presence of moisture, leading to the formation of colored products.[12][13][14][15] Avoid using reducing sugars as excipients if possible.

IV. Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods and for designing stable formulations.

A. Oxidative Degradation

Oxidation is a primary degradation pathway for this compound, targeting both the tertiary amine and the secondary alcohol.

  • N-Oxidation: The lone pair of electrons on the nitrogen atom of the tertiary amine is susceptible to attack by oxidizing agents (e.g., peroxides, atmospheric oxygen) to form the corresponding N-oxide.[1][2][3]

  • Oxidation of the Secondary Alcohol: The secondary alcohol can be oxidized to form 4-amino-4-methyl-cyclohexanone.[4][5] This reaction can be facilitated by various oxidizing agents.

Oxidative Degradation This compound This compound This compound N-oxide This compound N-oxide This compound->this compound N-oxide [O] 4-Amino-4-methyl-cyclohexanone 4-Amino-4-methyl-cyclohexanone This compound->4-Amino-4-methyl-cyclohexanone [O]

Caption: Oxidative degradation pathways of this compound.

B. Acid-Catalyzed Dehydration

In the presence of strong acids and heat, the secondary alcohol can undergo dehydration to form an alkene. The reaction proceeds through protonation of the hydroxyl group, followed by the loss of water to form a carbocation, and subsequent elimination of a proton to form a double bond.[2][6][7]

Acid-Catalyzed Dehydration This compound This compound Alkene Degradant Alkene Degradant This compound->Alkene Degradant H+, Δ Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Quantification LC-MS LC-MS Acid Hydrolysis->LC-MS Identification Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV Quantification Base Hydrolysis->LC-MS Identification Oxidation Oxidation Oxidation->HPLC-UV Quantification Oxidation->LC-MS Identification Thermal Thermal Thermal->HPLC-UV Quantification Thermal->LC-MS Identification Photolytic Photolytic Photolytic->HPLC-UV Quantification Photolytic->LC-MS Identification API Solution API Solution API Solution->Acid Hydrolysis API Solution->Base Hydrolysis API Solution->Oxidation API Solution->Photolytic API Solid API Solid API Solid->Thermal

Caption: Workflow for forced degradation studies.

VI. References

  • SIELC Technologies. (n.d.). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patel, K., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115762.

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Langgård, M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).

  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(23), 5766-5770.

  • Bharate, S. B., et al. (2012). A general Maillard reaction between lactose and an amine group-containing API. ResearchGate.

  • Grote, T., et al. (2018). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate.

  • Stiefl, N., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(15), 6083-6103.

  • Rostami-Vartooni, A., et al. (2013). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.

  • Wang, X., et al. (2019). Effect of UV absorbers and hindered amine light stabilizers on the photodegradation of ethylene–octene copolymer. ResearchGate.

  • Reddy, B. R., et al. (2010). REVERSE PHASE HPLC METHOD FOR THE DETERMINATION OF Ambroxol IN BULK DRUG AND PHARMACEUTICAL FORMULATIONS. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 250-255.

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(9), 5200-5207.

  • Baertschi, S. W., et al. (2009). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology.

  • Schiewer, S., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.

  • ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

  • PubChem. (n.d.). 4-Aminocyclohexanol. Retrieved from [Link]

  • Monajjemzadeh, F., et al. (2016). Evaluation the Effect of Amine Type on the Non-isothermally Derived Activation Energy for the Interaction of 3 Antidepressant Drugs with Lactose. Advanced Pharmaceutical Bulletin, 6(3), 415-422.

  • Kulkarni, S. S., & Kaware, D. J. (2013). Synthesis of Tertiary Amine N-Oxides-A Review. ResearchGate.

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

  • Lin, K., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(10), 3654-3659.

  • TA Instruments. (n.d.). An Alternative Method of Drug-Excipient Characterization. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method.

  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • Scientific Research Publishing. (2018). CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF).

  • SID. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review.

  • SciSpace. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.

  • Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

  • Journal of the Chemical Society B: Physical Organic. (1970). Anodic oxidation of amines. Part I. Cyclic voltammetry of aliphatic amines at a stationary glassy-carbon electrode.

  • Narang, A. S., et al. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Advanced Drug Delivery Reviews, 64(15), 1643-1662.

  • Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report.

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • Phenomenex. (n.d.). APPLICATIONS.

  • ChemSynthesis. (n.d.). 4-methylcyclohexanone. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up 4-Amino-4-methyl-cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 4-Amino-4-methyl-cyclohexanol Content type: Technical Support Center Guide

Executive Summary & Route Selection

Q: What is the most robust route for scaling up this compound to kilogram quantities?

A: While several routes exist (e.g., Bucherer-Bergs, Curtius rearrangement), the Ritter Reaction Route via 4-hydroxy-4-methylcyclohexanone is the industry standard for scalability, safety, and cost-efficiency. This route avoids the use of highly toxic cyanides (required for Strecker/Bucherer-Bergs) and potentially explosive azides (Curtius).

The Validated Pathway:

  • Nucleophilic Addition: 1,4-Cyclohexanedione monoethylene ketal + MeMgBr

    
     4-hydroxy-4-methyl ketal.
    
  • Ritter Reaction: Tertiary alcohol + Acetonitrile + H

    
    SO
    
    
    
    
    
    4-acetamido-4-methyl ketal.
  • Deprotection/Hydrolysis: Acidic workup

    
     4-acetamido-4-methylcyclohexanone.
    
  • Stereoselective Reduction: Ketone reduction

    
     4-acetamido-4-methylcyclohexanol (cis/trans mixture).
    
  • Final Hydrolysis: Removal of acetyl group

    
     4-Amino-4-methylcyclohexanol.
    
Synthesis Workflow Diagram

SynthesisRoute Start 1,4-Cyclohexanedione Monoethylene Ketal Step1 Step 1: Grignard Addition (MeMgBr, THF, -78°C to 0°C) Start->Step1 Inter1 Intermediate A: 4-Hydroxy-4-methyl ketal Step1->Inter1 Step2 Step 2: Ritter Reaction (MeCN, H2SO4, 0°C to RT) Inter1->Step2 Inter2 Intermediate B: 4-Acetamido-4-methyl ketal Step2->Inter2 Step3 Step 3: Ketal Deprotection (aq. HCl, Acetone) Inter2->Step3 Inter3 Intermediate C: 4-Acetamido-4-methyl cyclohexanone Step3->Inter3 Step4 Step 4: Ketone Reduction (NaBH4 or L-Selectride) Inter3->Step4 Inter4 Intermediate D: 4-Acetamido-4-methyl cyclohexanol (cis/trans) Step4->Inter4 Step5 Step 5: Amide Hydrolysis (6N HCl, Reflux) Inter4->Step5 Final Target Product: 4-Amino-4-methyl cyclohexanol HCl Step5->Final

Caption: Validated 5-step industrial synthesis route utilizing the Ritter reaction for amine installation.

Experimental Protocols & Troubleshooting

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

Protocol: React 1,4-cyclohexanedione monoethylene ketal (1.0 eq) with Methyl Magnesium Bromide (1.2 eq, 3.0 M in ether) in anhydrous THF at -10°C. Quench with saturated NH


Cl.

Troubleshooting Q&A:

  • Q: The reaction mixture became a solid gel during Grignard addition. How do I salvage this?

    • Cause: Magnesium alkoxides can form viscous aggregates in pure diethyl ether or concentrated THF solutions.

    • Fix: Increase the solvent volume of THF. Diluting the reaction mixture by 20-30% with additional anhydrous THF usually breaks the gel. Ensure mechanical stirring is used for scales >100g.

  • Q: I see significant starting material remaining despite adding 1.2 equivalents of MeMgBr.

    • Cause: Moisture in the solvent or reactor has quenched the Grignard reagent. The ketal functionality can also coordinate Mg, reducing effective concentration.

    • Fix: Titrate your Grignard reagent before use. For the next run, use 1.5 equivalents. If currently stuck, add an additional 0.5 eq of MeMgBr at 0°C.

Step 2: The Ritter Reaction (Amide Formation)

Protocol: Dissolve the tertiary alcohol (Intermediate A) in glacial acetic acid and acetonitrile (solvent/reactant). Add concentrated H


SO

(2.0 eq) dropwise at 0°C. Allow to warm to room temperature.

Troubleshooting Q&A:

  • Q: My yield is low (<40%) and the product is colored dark brown.

    • Cause: The "Ritter Exotherm." Adding H

      
      SO
      
      
      
      too quickly causes a temperature spike, leading to polymerization of acetonitrile and elimination of the alcohol to an alkene (4-methyl-3-cyclohexenone derivative).
    • Fix: Control the addition rate strictly to keep the internal temperature below 5°C . Use a cooling jacket. If the alkene forms, it can sometimes re-react to the amide, but yields suffer.

  • Q: The ketal deprotected prematurely during the Ritter step.

    • Analysis: This is actually desirable if you plan to move to the ketone immediately. However, if you wanted to isolate the protected amide, the conditions were too wet.

    • Strategic Insight: In scale-up, we often combine Step 2 and Step 3. Add water directly to the Ritter reaction mixture after completion and heat mildly to effect simultaneous quenching and ketal deprotection.

Step 4: Stereoselective Reduction (Cis/Trans Control)

Protocol: Reduction of 4-acetamido-4-methylcyclohexanone to the alcohol.

Data Comparison: Reducing Agents

ReagentConditionsMajor IsomerCis:Trans RatioScale-up Suitability
NaBH

MeOH, 0°CTrans (OH/Amine)~60:40High (Cheap, Safe)
L-Selectride THF, -78°CCis (OH/Amine)>90:10Low (Expensive, Cryogenic)
H

/ Ru-C
EtOH, 50 barTrans~70:30High (Industrial Standard)

Note: "Trans" here typically refers to the relationship between the bulky groups. Check specific assignments as nomenclature varies.

Troubleshooting Q&A:

  • Q: I need the trans-isomer (OH and NH

    
     on opposite faces) but I have a 60:40 mixture. 
    
    • Fix: Do not attempt chromatographic separation. Proceed to the final hydrolysis to form the free amine or HCl salt. The trans-4-amino-4-methylcyclohexanol HCl salt is typically much less soluble in ethanol/ethyl acetate than the cis-isomer.

    • Purification: Recrystallize the crude HCl salt from hot Ethanol/EtOAc (1:3). The trans-isomer precipitates as a white solid.

Critical Safety & Engineering Controls

Q: What are the thermal hazards associated with the Ritter reaction on a 5kg scale? A: The mixing of H


SO

and Acetonitrile/Acetic Acid is highly exothermic.
  • Engineering Control: Use a reactor with a high surface-area-to-volume ratio cooling jacket.

  • Dosing: Use a mass-flow controller for acid addition, linked to a temperature probe interlock. If

    
    , addition stops automatically.
    

Q: Are there specific waste disposal concerns? A: Yes. The aqueous waste from the Ritter workup contains acetamide and excess acetonitrile. It must not be mixed with bleach (NaOCl) streams, as this can generate toxic chloroamines or cyanogen chloride. Segregate aqueous acidic waste.

References

  • Ritter Reaction Mechanism & Application

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. Link

  • Synthesis of 4-amino-4-methylcyclohexanol (Patent)

    • Inhibitors of RAF Kinases. (2021). WO2021081375A1. (See Preparation 63B for HCl salt synthesis). Link

  • Stereoselective Reduction of Cyclohexanones

    • Eliel, E. L., & Senda, Y. (1970). Reduction of cyclohexanones with bulky alkyl substituents. Tetrahedron. Link

  • Bucherer-Bergs vs Strecker Selectivity

    • Munday, L. (1961). Amino-acids of the cyclohexane series.[1] Part I. Journal of the Chemical Society. Link

Sources

Validation & Comparative

Biological activity of 4-Amino-4-methyl-cyclohexanol derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Activity of 4-Amino-4-methyl-cyclohexanol Derivatives

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The this compound core represents a unique and relatively underexplored scaffold. This guide provides a comprehensive overview of the potential biological activities of its derivatives, drawing comparisons with related aminocyclohexanol and cyclohexane structures. While direct experimental data on this compound derivatives is limited in publicly available literature, this document synthesizes information from analogous compounds to provide a robust framework for future research and development in this area.

The Therapeutic Potential of the Aminocyclohexanol Scaffold

Cyclohexane derivatives are a significant class of organic compounds with a wide array of demonstrated biological activities. These include anticancer, antioxidant, cytotoxic, analgesic, anti-inflammatory, and antithrombin properties.[1][2] The introduction of functional groups, such as amino and hydroxyl moieties, can further enhance and diversify these activities, making aminocyclohexanols attractive candidates for drug discovery. For instance, some aminocyclohexanol derivatives have been investigated for their analgesic properties, with potencies comparable to morphine in certain cases.[3]

The parent compound, this compound, possesses both a primary amino group and a tertiary hydroxyl group on a cyclohexane ring. This combination of features provides a rich platform for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The methyl group at the 4-position introduces a specific stereochemical constraint that may influence binding to biological targets.

Derivatization Strategies for this compound

The presence of reactive amino and hydroxyl groups on the this compound scaffold allows for a variety of chemical modifications to generate a library of derivatives. These modifications can modulate the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn can significantly impact its biological activity.

Key derivatization strategies include:

  • N-Acylation: Reaction of the primary amino group with acyl chlorides or anhydrides to form amides. This can introduce a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties.

  • N-Alkylation: Introduction of alkyl groups to the amino function, which can alter its basicity and steric environment.

  • Schiff Base Formation: Condensation of the primary amino group with various aldehydes and ketones to yield imines (Schiff bases). These derivatives have shown a broad spectrum of biological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer effects.[4]

  • O-Alkylation/O-Acylation: Modification of the tertiary hydroxyl group, although potentially more challenging due to steric hindrance.

G cluster_derivatives Derivatization Strategies parent This compound amide Amide Derivatives parent->amide Acylation (R-COCl) schiff Schiff Base Derivatives parent->schiff Condensation (R-CHO) n_alkyl N-Alkylated Derivatives parent->n_alkyl Reductive Amination (R-CHO, NaBH3CN) o_deriv O-Derivatives parent->o_deriv Alkylation/Acylation (R-X)

Caption: Derivatization strategies for this compound.

Comparative Biological Activities: A Forward Look

While direct comparative data for this compound and its derivatives is not yet available, we can extrapolate potential activities based on studies of analogous compounds. The following table provides a hypothetical comparison of how different derivatizations might influence biological activity, based on established trends in medicinal chemistry.

Derivative ClassPotential Biological ActivityRationale for ActivityRepresentative References for Analogs
Parent Compound Baseline activity, potential for CNS effectsThe core scaffold may possess inherent, albeit modest, activity.[3]
Amide Derivatives Anticancer, Antimicrobial, Anti-inflammatoryAmide bond can participate in hydrogen bonding with biological targets. The nature of the acyl group can be tailored to target specific enzymes or receptors.[5][6]
Schiff Base Derivatives Antibacterial, Antifungal, AnticancerThe imine group is often crucial for biological activity. Aromatic and heterocyclic aldehydes can introduce moieties that intercalate with DNA or inhibit key enzymes.[4][7]
N-Aryl Derivatives Analgesic, CytotoxicThe introduction of an aryl group can enhance lipophilicity and introduce new binding interactions, such as pi-stacking.[3]

Experimental Protocols for Synthesis and Biological Evaluation

To facilitate research in this area, we provide the following detailed, self-validating experimental protocols for the synthesis of a representative derivative and for the evaluation of its biological activity.

Synthesis of an Amide Derivative of this compound

This protocol describes a general method for the N-acylation of this compound with an aromatic acyl chloride.

Materials:

  • This compound

  • Aromatic acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the aromatic acyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterization: Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives against a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Assay Workflow start Dissolve Reactants react Add Reagents & Stir start->react monitor Monitor by TLC react->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify characterize Spectroscopic Characterization purify->characterize treat Treat with Compounds characterize->treat Test Synthesized Compound seed Seed Cells in 96-well Plate seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt read Measure Absorbance mtt->read analyze Calculate IC50 read->analyze

Caption: General workflow for synthesis and biological evaluation.

Future Perspectives

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic synthesis and screening of a library of derivatives to elucidate clear structure-activity relationships. Mechanistic studies will also be crucial to identify the molecular targets and pathways through which these compounds exert their biological effects. The insights gained from such studies will be invaluable for the rational design of more potent and selective drug candidates.

References

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). PubMed. Retrieved from [Link]

  • Cyclohexane and its functionally substituted derivatives. (n.d.). CABI Digital Library. Retrieved from [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1980). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Evaluation of Novel Iminosugars Prepared from Natural Amino Acids. (2021). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. (2024). PMC. Retrieved from [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. (n.d.). Brieflands. Retrieved from [Link]

  • Toxicity Assessment of 4-Methyl-1-cyclohexanemethanol and Its Metabolites in Response to a Recent Chemical Spill in West Virginia, USA. (2015). PubMed. Retrieved from [Link]

  • (PDF) CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2019). ResearchGate. Retrieved from [Link]

Sources

A Spectroscopic Guide to the Stereoisomers of 4-Amino-4-methyl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

The Decisive Role of Stereochemistry

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions. The relative orientation of the amino and hydroxyl groups in the cis and trans isomers of 4-Amino-4-methyl-cyclohexanol dictates their preferred conformations and, consequently, their unique spectroscopic signatures.

In the trans isomer, both the amino and hydroxyl groups can occupy equatorial positions, leading to a more stable conformation with minimal steric hindrance. Conversely, the cis isomer is forced to have one substituent in an axial position and the other equatorial, resulting in greater steric strain. These conformational differences are the key to their spectroscopic differentiation.

cluster_isomers Chair Conformations of this compound Isomers cis Cis Isomer (Axial-Equatorial) trans Trans Isomer (Diequatorial)

Figure 1: General representation of the most stable chair conformations for the cis and trans isomers of 1,4-disubstituted cyclohexanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between the cis and trans isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly sensitive to their axial or equatorial orientation.

¹H NMR Spectroscopy

The proton NMR spectra of the two isomers are expected to show distinct differences, particularly for the proton on the carbon bearing the hydroxyl group (H-1) and the protons on the carbons adjacent to the quaternary carbon (C4).

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (δ) for cis Isomer (ppm)Expected Chemical Shift (δ) for trans Isomer (ppm)Rationale for a Key Distinguishing Feature
-CH₃ ~1.1-1.3~1.0-1.2The methyl group in the cis isomer is axial, placing it in a more shielded environment compared to the equatorial methyl group in the trans isomer.
Cyclohexyl Protons Multiplets in the range of ~1.2-2.0Multiplets in the range of ~1.0-1.8The axial protons in the trans isomer are expected to be more shielded (lower ppm) than the equatorial protons.
-OH Broad singlet, variableBroad singlet, variableThe chemical shift is dependent on concentration and solvent.
-NH₂ Broad singlet, variableBroad singlet, variableThe chemical shift is dependent on concentration and solvent.

A crucial distinguishing feature in the proton NMR will be the coupling constants of the ring protons. In the trans isomer, the axial protons will exhibit large axial-axial (J_ax-ax) coupling constants, typically in the range of 10-13 Hz. In contrast, the cis isomer will show smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) coupling constants, generally between 2-5 Hz.

¹³C NMR Spectroscopy

The carbon NMR spectra will also reflect the different steric environments of the carbon atoms in the two isomers.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ) for cis Isomer (ppm)Expected Chemical Shift (δ) for trans Isomer (ppm)Rationale for a Key Distinguishing Feature
-CH₃ ~28-32~25-29The axial methyl group in the cis isomer experiences greater steric compression (gamma-gauche effect), leading to a downfield shift compared to the equatorial methyl group in the trans isomer.
C-1 (-CHOH) ~68-72~70-74The carbon bearing the axial hydroxyl group in the cis isomer is more shielded than the carbon with an equatorial hydroxyl group in the trans isomer.
C-4 (-C(CH₃)NH₂) ~50-54~52-56Similar to C-1, the quaternary carbon in the cis isomer will have a different chemical shift due to the axial/equatorial nature of the substituents.
Cyclohexyl Carbons ~20-40~22-42The chemical shifts of the other ring carbons will also differ due to the overall conformational differences.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present and can sometimes offer clues to the stereochemistry based on subtle shifts in vibrational frequencies.

Expected IR Data:

Functional GroupExpected Wavenumber (cm⁻¹) for cis IsomerExpected Wavenumber (cm⁻¹) for trans IsomerKey Observations
O-H Stretch Broad, ~3200-3600Broad, ~3200-3600The broadness is due to hydrogen bonding. The exact position and shape might differ slightly between isomers due to differences in intra- and intermolecular hydrogen bonding possibilities.
N-H Stretch Two bands, ~3300-3500Two bands, ~3300-3500Primary amines typically show two N-H stretching bands.
C-H Stretch ~2850-2960~2850-2960Typical for sp³ C-H bonds.
C-N Stretch ~1020-1250~1020-1250The position can be influenced by the substitution pattern.
C-O Stretch ~1000-1260~1000-1260The exact position of the C-O stretch for axial vs. equatorial alcohols can differ, with axial alcohols sometimes showing a band at a slightly lower wavenumber.

While the major absorption bands will be similar for both isomers, high-resolution IR spectroscopy might reveal subtle differences in the fingerprint region (below 1500 cm⁻¹) that could be used for differentiation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. While it may not be the primary technique for distinguishing stereoisomers, as they have the same molecular weight, there can sometimes be subtle differences in the relative abundances of fragment ions due to the different stabilities of the isomers and their fragmentation pathways.

Expected Mass Spectrometry Data:

Both the cis and trans isomers of this compound have a molecular weight of 129.20 g/mol . The electron ionization (EI) mass spectra of both isomers are expected to show a molecular ion peak (M⁺) at m/z = 129. Common fragmentation pathways for cyclic alcohols and amines include the loss of water (M-18), ammonia (M-17), and a methyl group (M-15). The relative intensities of these fragment ions might differ slightly between the two isomers due to the different steric environments of the functional groups.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values. 2D NMR techniques such as COSY and HSQC can be used to aid in the assignment of protons and carbons.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands for the hydroxyl, amino, and alkyl functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition and Analysis: Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.

Sample Sample NMR NMR Sample->NMR ¹H, ¹³C IR IR Sample->IR MS MS Sample->MS Chemical Shifts & Coupling Constants Chemical Shifts & Coupling Constants NMR->Chemical Shifts & Coupling Constants Functional Group Analysis Functional Group Analysis IR->Functional Group Analysis Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Stereoisomer Identification Stereoisomer Identification Chemical Shifts & Coupling Constants->Stereoisomer Identification Functional Group Analysis->Stereoisomer Identification Molecular Weight & Fragmentation->Stereoisomer Identification

Figure 2: General workflow for the spectroscopic identification of isomers.

Conclusion

The differentiation of the cis and trans isomers of this compound relies on a multi-faceted spectroscopic approach. While IR and MS can provide confirmatory evidence, NMR spectroscopy, particularly the analysis of proton chemical shifts and coupling constants, stands as the most definitive method. By understanding the fundamental principles of conformational analysis and their influence on spectroscopic parameters, researchers can confidently assign the stereochemistry of these and related cyclic compounds, a crucial step in advancing drug discovery and development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

Advanced Precursor Analysis: 4-Amino-4-methyl-cyclohexanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 4-Amino-4-methyl-cyclohexanol as a precursor vs other amino alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Geminal Effect

In the optimization of lead compounds, the transition from a simple secondary alcohol to a conformationally restricted scaffold is a pivotal strategy. This compound represents a high-value evolution of the standard 4-aminocyclohexanol precursor.

While the standard 4-aminocyclohexanol provides a flexible, bifunctional cyclohexane scaffold, the introduction of a geminal methyl group at the 4-position (relative to the hydroxyl) introduces a conformational lock . This steric constraint—driven by the A-value difference between the methyl (~1.70 kcal/mol) and amino (~1.20 kcal/mol) groups—forces the amino substituent into a specific axial or equatorial orientation, reducing entropic penalties upon receptor binding and often blocking metabolic hotspots.

This guide compares the physicochemical and synthetic profiles of these two precursors, providing a validated protocol for the synthesis of the gem-methyl variant.

Physicochemical & Structural Comparison

The primary distinction lies in the Thorpe-Ingold effect (gem-dimethyl effect) and the resulting ring rigidity.

Feature4-Aminocyclohexanol (Standard)This compound (Advanced)
CAS Number 27489-62-9 (trans)57320-60-2 (generic) / 1965309-32-3 (HCl)
Molecular Weight 115.18 g/mol 129.20 g/mol
Conformational Bias Flexible: Ring flipping occurs readily. The trans-isomer favors the diequatorial chair (>99%).Restricted: The bulky methyl group dominates the conformational equilibrium, forcing the geminal amine into a specific vector (often axial).
Metabolic Stability Moderate: The

-carbon to the amine is a hydrogen-bearing site, susceptible to oxidative deamination (CYP450).
High: The quaternary carbon at the 4-position blocks

-oxidation, significantly extending half-life (

).
Lipophilicity (cLogP) ~ -0.2 (Polar)~ 0.3 (Slightly more lipophilic, improves permeability)
Primary Application General linker, H-bond donor/acceptor scaffold.Kinase inhibitors, GPCR ligands requiring rigid pharmacophore placement.
Conformational Logic

In trans-4-aminocyclohexanol, both substituents (OH and NH


) prefer the equatorial position to minimize 1,3-diaxial interactions.
In This compound , the methyl group has a higher A-value (1.7) than the amino group (1.2). Consequently, the cyclohexane ring will adopt a chair conformation that places the methyl group equatorially , thereby forcing the amino group into an axial position . This creates a unique 3D vector for the amine that cannot be accessed by the standard analog.

Experimental Protocols

A. Synthesis of this compound (The Ellman Protocol)

Rationale: Direct alkylation of 4-aminocyclohexanone is prone to over-alkylation. The most robust, stereocontrolled route utilizes Ellman’s Sulfinamide auxiliary to install the quaternary center with high precision.

Reagents:
  • 1,4-Cyclohexanedione monoethylene ketal

  • (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman's auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Methylmagnesium bromide (MeMgBr, 3.0 M in ether)

  • Sodium borohydride (NaBH

    
    )
    
  • 4M HCl in Dioxane

Step-by-Step Methodology:
  • Imine Formation (Condensation):

    • To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 equiv) in anhydrous THF (0.5 M), add (R)-2-methyl-2-propanesulfinamide (1.1 equiv) and Ti(OEt)

      
       (2.0 equiv).
      
    • Heat to reflux (65°C) for 12 hours under N

      
      .
      
    • Checkpoint: Monitor TLC for disappearance of ketone.

    • Quench with brine, filter through Celite, and concentrate to yield the sulfinimine .

  • Gem-Dimethyl Installation (Grignard Addition):

    • Dissolve the sulfinimine in anhydrous CH

      
      Cl
      
      
      
      and cool to -48°C.
    • Slowly add MeMgBr (3.0 equiv) dropwise. The coordination of Mg to the sulfinyl oxygen directs the addition.

    • Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Result: This installs the methyl group and the protected nitrogen on the same carbon.

  • Ketone Deprotection & Reduction:

    • Treat the intermediate with aqueous acetic acid (80%) to hydrolyze the ketal protecting group.

    • Isolate the ketone intermediate.

    • Dissolve in MeOH at 0°C and add NaBH

      
       (1.5 equiv) to reduce the ketone to the alcohol.
      
    • Note: This step determines the cis/trans ratio of the hydroxyl relative to the methyl/amino center.

  • Final Deprotection:

    • Treat the sulfinamide-alcohol with 4M HCl in Dioxane/MeOH (1:1) for 1 hour.

    • Precipitate the product by adding Et

      
      O.
      
    • Yield: this compound hydrochloride (White solid).

B. Synthesis of Standard 4-Aminocyclohexanol

Rationale: Simple reductive amination is sufficient.

  • Mix 1,4-cyclohexanedione monoethylene ketal with Benzylamine and NaBH(OAc)

    
    .
    
  • Deprotect ketal (HCl).

  • Reduce ketone (NaBH

    
    ).
    
  • Hydrogenolysis (Pd/C, H

    
    ) to remove benzyl group.
    

Visualizing the Mechanism

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical decision points in the synthesis of the gem-methyl derivative.

SynthesisPathway Start 1,4-Cyclohexanedione Mono-ketal Step1 Sulfinimine Formation (Ellman's Aux + Ti(OEt)4) Start->Step1 Condensation Step2 Gem-Methylation (MeMgBr Addition) Step1->Step2 Nu- Addition (Stereocontrol) Step3 Ketal Hydrolysis & Reduction Step2->Step3 Acid/NaBH4 End 4-Amino-4-methyl- cyclohexanol (HCl) Step3->End Deprotection

Caption: Figure 1. High-fidelity synthesis route for this compound using sulfinamide auxiliaries to prevent over-alkylation.

Conformational Logic (Graphviz)

This diagram explains why the gem-methyl analog offers superior rigidity.

Conformation cluster_Standard Standard: 4-Aminocyclohexanol cluster_Advanced Advanced: this compound S1 Equilibrium A (Diequatorial) S2 Equilibrium B (Diaxial) S1->S2 Rapid Ring Flip (Flexible) A1 Conformer A (Me-Equatorial / NH2-Axial) A2 Conformer B (Me-Axial / NH2-Equatorial) A1->A2 Locked Equilibrium (Me A-value > NH2)

Caption: Figure 2. Conformational locking mechanism. The bulky methyl group (A-value 1.7) anchors the ring, forcing the amine into a specific vector.

Strategic Application in Drug Discovery

When to Switch from 4-Aminocyclohexanol?
  • Potency Stalls: If your SAR (Structure-Activity Relationship) indicates that the amine vector is critical, the "floppy" nature of the standard cyclohexanol may be diluting binding affinity (entropic penalty). The gem-methyl analog locks the amine, potentially boosting potency by 10-100x.

  • Metabolic Liability: If the carbon adjacent to the amine is a site of metabolic clearance (N-dealkylation or

    
    -hydroxylation), the gem-methyl group sterically blocks the CYP450 approach, extending the drug's half-life.
    
  • Selectivity: In crowded kinase pockets (e.g., JAK, CDK), the rigid axial amine can access vectors that avoid steric clashes with the gatekeeper residue, improving selectivity against off-targets.

Data Summary
ParameterStandard PrecursorGem-Methyl Precursor
Binding Entropy High penalty (flexible)Low penalty (pre-organized)
Metabolic Hotspot

-C-H present
Blocked (Quaternary C)
Synthetic Cost LowModerate (Requires Grignard/Cryogenic)

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "4-Amino-4-methylcyclohexan-1-ol."[1][2][3] National Center for Biotechnology Information.

  • Clayden, J., et al. (2012). "Conformational Analysis of Cyclohexanes." Organic Chemistry.

  • BenchChem. (2024). "Trans-4-Aminocyclohexanol Properties and Applications."

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 4-Amino-4-methyl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Aminocyclohexanols

4-Amino-4-methyl-cyclohexanol is a substituted aminocyclohexanol, a class of compounds that serve as crucial building blocks in the synthesis of a wide array of pharmaceutical agents and fine chemicals. Their rigid cyclohexane core, coupled with the presence of amino and hydroxyl functionalities, imparts unique stereochemical properties that are highly sought after in drug design and development. The precise spatial arrangement of these functional groups can significantly influence the biological activity and pharmacokinetic properties of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and selective catalytic methods for the synthesis of specifically substituted aminocyclohexanols like this compound is of paramount importance to the pharmaceutical and chemical industries.

This guide provides a comparative analysis of potential catalytic systems for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. While direct literature on the synthesis of this specific molecule is scarce, we will explore the two most probable and analogous synthetic routes, leveraging experimental data from closely related transformations to provide a robust comparative framework. The two primary synthetic strategies evaluated are:

  • Catalytic Hydrogenation of 4-Methyl-4-nitrophenol: A classic and widely used method for the synthesis of aromatic and cyclic amines.

  • Reductive Amination of 4-Methylcyclohexanone: A versatile one-pot reaction for the formation of amines from carbonyl compounds.

This guide will delve into the mechanistic underpinnings of each route, compare the performance of various catalysts, provide detailed experimental protocols for analogous reactions, and offer insights into the selection of the most appropriate catalytic system based on desired outcomes such as yield, selectivity, and process safety.

Route 1: Catalytic Hydrogenation of 4-Methyl-4-nitrophenol

The catalytic hydrogenation of a nitro group to an amine is a fundamental transformation in organic synthesis. In the context of this compound synthesis, this would involve the reduction of the nitro group and the hydrogenation of the aromatic ring of a 4-methyl-4-nitrophenol precursor. The choice of catalyst is critical in achieving high conversion and selectivity, while minimizing side reactions.

Mechanism of Catalytic Hydrogenation of Nitroarenes

The hydrogenation of a nitro group on a metal catalyst surface is a complex process involving several intermediates. The generally accepted mechanism proceeds through the following key steps:

  • Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen is dissociatively chemisorbed on the catalyst surface, forming reactive hydrogen atoms.

  • Stepwise Reduction: The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, before forming the final amine.

  • Desorption: The final amine product desorbs from the catalyst surface, regenerating the active sites.

The accumulation of the hydroxylamine intermediate can be a significant issue, as these species can be unstable and lead to the formation of colored azo or azoxy byproducts, impacting product quality.[1] The catalyst choice can influence the rate of each step and the propensity for intermediate accumulation.

Catalyst Comparison for Nitrophenol Hydrogenation
Catalyst SystemSupportTypical Reaction ConditionsConversion (%)Selectivity (%)Key Advantages & Disadvantages
Raney® Nickel None (Sponge)90-100°C, 1.5-2.0 MPa H₂HighHighAdvantages: Cost-effective, good for chemoselectivity, can mitigate hydroxylamine accumulation.[1] Disadvantages: Pyrophoric nature requires careful handling, potential for byproduct formation at higher temperatures.[1][2]
Supported Nickel SiO₂, Al₂O₃, Carbon30-90°C, 1.0-3.0 MPa H₂>95>98Advantages: Improved stability and ease of handling compared to Raney Ni, magnetically separable options available.[3][4] Disadvantages: Activity can be lower than noble metals.
Palladium on Carbon (Pd/C) Activated CarbonRoom Temp - 80°C, H₂ or NaBH₄~100>99Advantages: High activity and selectivity under mild conditions, well-established and reliable.[5] Disadvantages: Higher cost than nickel catalysts.
Platinum on Carbon (Pt/C) Activated CarbonRoom Temp - 100°C, H₂HighHighAdvantages: Highly active for both nitro group reduction and aromatic ring hydrogenation. Disadvantages: High cost, can be less selective than Pd for certain substrates.
Rhodium-Nickel (Rh-Ni) Bimetallic SiO₂100°C, 0.2 MPa H₂, 0.4 MPa NH₃>99>96Advantages: Synergistic effect enhances activity and stability, potential for one-pot synthesis from the ketone.[6][7] Disadvantages: More complex catalyst preparation.
Cobalt-Platinum (CoPt) Nanowires NoneRoom Temp, NaBH₄~100HighAdvantages: Exceptionally high catalytic activity, recyclable due to magnetic properties.[8] Disadvantages: High cost of platinum, synthesis of nanowires is complex.

Causality Behind Experimental Choices: The choice between nickel-based and noble metal catalysts often comes down to a balance of cost, activity, and safety. Raney Nickel is a workhorse in industrial settings due to its low cost, but its pyrophoric nature necessitates specialized handling procedures.[1][2] Supported nickel catalysts offer a safer alternative with good performance.[3][4] Noble metal catalysts, particularly Pd/C, are favored in laboratory and pharmaceutical settings for their high activity under mild conditions, which can be crucial for sensitive substrates.[5] The use of bimetallic catalysts like Rh-Ni aims to leverage the synergistic effects between two metals to achieve higher performance than either metal alone.[6][7]

Experimental Protocol: Catalytic Hydrogenation of p-Nitrophenol using a Supported Nickel Catalyst

This protocol is adapted from a patented procedure for the preparation of p-aminophenol and serves as a representative example.[2]

Materials:

  • p-Nitrophenol

  • Ethanol

  • Supported Nickel Catalyst (e.g., Ni on silica/diatomite)

  • Hydrogen Gas

  • Pressurized Reactor (Autoclave)

Procedure:

  • Charge the reactor with p-nitrophenol and ethanol. The typical solvent-to-substrate ratio is 3-4 times the mass of the p-nitrophenol.

  • Add the supported nickel catalyst. The catalyst loading is typically 10-15% of the mass of the p-nitrophenol.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

  • Pressurize the reactor with hydrogen gas to 1.0-3.0 MPa.

  • Heat the reaction mixture to 60-95°C with constant stirring.

  • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (e.g., TLC, GC, HPLC). The reaction is typically complete within 0.5-1.5 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled for subsequent batches.

  • The resulting solution containing the p-aminophenol can then be subjected to product isolation and purification procedures.

Self-Validating System: The progress of the reaction can be reliably monitored by the cessation of hydrogen consumption. The identity and purity of the product can be confirmed by standard analytical methods such as NMR, IR, and melting point determination.

Hydrogenation_Workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation A Charge Reactor: p-Nitrophenol, Ethanol, Catalyst B Seal & Purge with N₂ A->B C Pressurize with H₂ (1.0-3.0 MPa) B->C D Heat & Stir (60-95°C) C->D E Monitor Reaction (H₂ uptake) D->E F Cool & Vent E->F G Filter to Remove Catalyst F->G H Product Isolation G->H Reductive_Amination_Pathway Ketone 4-Methylcyclohexanone Imine ⇌ Imine Intermediate Ketone->Imine Ammonia + NH₃ Amine This compound Imine->Amine Catalyst [Catalyst + H₂]

Caption: Reductive amination reaction pathway.

Conclusion and Recommendations

The synthesis of this compound can be approached through two primary catalytic routes: the hydrogenation of 4-methyl-4-nitrophenol and the reductive amination of 4-methylcyclohexanone. The choice of the optimal catalyst and route depends on several factors including cost, scale, available equipment, and desired stereoselectivity.

  • For large-scale industrial production , the catalytic hydrogenation of the corresponding nitrophenol using a supported nickel catalyst presents a cost-effective option, provided that the necessary safety precautions for handling hydrogen and potentially pyrophoric catalysts are in place.

  • For laboratory-scale synthesis and in the context of pharmaceutical development , where milder conditions and higher selectivity are often prioritized, the reductive amination of 4-methylcyclohexanone using a selective reducing agent like sodium triacetoxyborohydride offers a reliable and versatile method. The catalytic reductive amination using a bimetallic Rh-Ni catalyst is also a highly attractive option, offering excellent conversion and selectivity.

Further research would be beneficial to directly investigate the synthesis of this compound using these proposed routes to obtain precise data on yields, stereoselectivity (cis/trans ratio), and optimal reaction conditions. The information provided in this guide, based on analogous and well-studied reactions, serves as a strong foundation for the development of a robust and efficient synthesis of this valuable chemical intermediate.

References

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents.
  • Hydrogenation of nitrophenols catalyzed by carbon black-supported nickel nanoparticles under mild conditions | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports - NIH. Available at: [Link]

  • Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Full article: The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor - Taylor & Francis. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters - ACS Publications. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available at: [Link]

  • Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Publications. Available at: [Link]

  • Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Available at: [Link]

  • Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 4-Amino-4-methyl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management of 4-Amino-4-methyl-cyclohexanol requires understanding its dual nature: it possesses a lipophilic cyclohexane backbone and a basic primary amine.[1] Unlike simple alcohols, the amine functionality dictates its hazard profile and disposal stream.[1]

Critical Directive: This substance must be treated as Basic Organic Waste .[1] Under no circumstances should it be mixed with acidic waste streams, as this will trigger rapid exothermic neutralization, potentially pressurizing waste containers or causing thermal failure.[1]

Chemical Hazard Profile
PropertySpecificationOperational Implication
Functional Group Primary Amine / AlcoholBasic (pH > 10). Corrosive to tissue/mucous membranes.[1]
Physical State Solid (typically)Dust inhalation hazard; requires particulate control during transfer.[1]
Solubility Organic Solvents / Acidic WaterLipophilic nature suggests it persists in organic streams.[1]
Incompatibility Strong Acids, Oxidizers Violent Reaction Risk. Strict segregation required.
RCRA Status Characteristic (Corrosive/Toxic)Not typically P/U-listed, but regulated as hazardous chemical waste.

Hazard Assessment & Segregation Strategy

The Causality of Safety: Accidents in waste handling rarely occur due to the chemical itself, but rather due to improper stream mixing .[1]

The Segregation Protocol
  • Identify the pH: this compound is alkaline.[1]

  • Isolate from Acids: Never pour this waste into a container marked "Acid Waste" or "General Organic - Acidic."[1]

    • Mechanism:[2][3][4][5][6][7]

      
      .[1] In a closed carboy, this heat expands the headspace gas, leading to container rupture.[1]
      
  • Isolate from Oxidizers: Keep away from peroxides, nitrates, or perchlorates to prevent fire hazards.[1]

Self-Validating Safety Check

Before adding waste to any carboy, perform the "Watch Glass Test" :

  • Take 1 mL of the current waste container contents.[1]

  • Mix with a small amount of the this compound waste in a watch glass inside a fume hood.

  • Observe for bubbling, heat, or fuming.[1]

  • If no reaction: Proceed to disposal.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Contaminated Solids/Powder)

Applicable for: Spilled powder, contaminated gloves, weighing boats, and residual solids.

  • Containment: Place all solid waste into a clear polyethylene bag (minimum 4 mil thickness).[1]

  • Double Bagging: If the waste includes sharp objects (pipette tips) contaminated with the substance, place them in a puncture-proof container first, then bag.[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "this compound, solid debris."[1]

    • Hazard Checkbox: Corrosive, Toxic.[1]

  • Storage: Store in the Solid Waste Drum pending EHS pickup. Do not seal the drum air-tight if there is any moisture present to prevent pressure buildup.[1]

Scenario B: Liquid Waste (Mother Liquor/Solutions)

Applicable for: Reaction mixtures or stock solutions dissolved in methanol, DCM, or DMSO.

  • Container Selection: Use an HDPE (High-Density Polyethylene) or Glass carboy.[1] Avoid metal containers due to potential amine corrosion.[1]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., Non-Halogenated vs. Halogenated).[1]

    • Note: If dissolved in Dichloromethane (DCM), use the Halogenated stream.[1] If in Methanol/Ethanol, use the Non-Halogenated stream.[1]

  • pH Verification: Verify the waste stream is Basic or Neutral .[1]

  • Transfer: Use a funnel to prevent spills. Pour slowly.

  • Labeling:

    • Chemical Name: Write out fully (No abbreviations/formulas).

    • Hazard Class: Corrosive (Basic), Flammable (if in organic solvent).[1]

Spill Management Protocol

Immediate Action Plan for Laboratory Spills.

  • Evacuate & Ventilate: If the spill is significant (>50g or outside a hood), evacuate the immediate area.[1]

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquids: Absorb with an inert material (vermiculite or clay).[1]

    • Do NOT use standard paper towels for neat liquid spills without immediate disposal, as amines can degrade cellulose over time.

  • Neutralization (Optional but Recommended):

    • Treat the spill area with a dilute, weak acid (e.g., Citric Acid or dilute Acetic Acid) to neutralize the basic residue.[1]

    • Clean the surface with soap and water after neutralization.[1]

Visual Decision Logic (DOT Diagram)[1]

The following diagram outlines the decision-making process for disposing of this compound to ensure compliance and safety.

DisposalFlow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Bagging Double Bag in Polyethylene (4 mil) Solid->Bagging SolidLabel Label: Toxic/Corrosive Solid Bagging->SolidLabel SolventCheck Identify Carrier Solvent Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOH) SolventCheck->NonHalo PHCheck CRITICAL SAFETY CHECK: Is Receiving Stream Acidic? Halo->PHCheck NonHalo->PHCheck Stop STOP: Do Not Pour. Select Basic/Neutral Container PHCheck->Stop Yes (Acidic) Pour Pour into Carboy PHCheck->Pour No (Basic/Neutral)

Figure 1: Operational decision tree for the segregation and disposal of amine-based chemical waste.

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 22379847, this compound.[1] PubChem.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] EPA.gov.[1] [Link][1]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] [Link][1]

Sources

Personal protective equipment for handling 4-Amino-4-methyl-cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Amino-4-methyl-cyclohexanol (CAS: 923672-50-8 / Isomeric mixtures) Primary Hazard Class: Corrosive/Irritant (Amine functional group).[1][2][3][4] Operational Context: As a bifunctional building block containing both a primary amine and a secondary alcohol, this compound presents a dual threat profile.[2][5] The aliphatic amine moiety confers significant basicity, capable of causing rapid, penetrating chemical burns to mucous membranes (eyes/lungs) and skin.[2][5] The cyclohexyl ring increases lipophilicity, potentially facilitating dermal absorption.[2][5]

Critical Directive: Do not treat this merely as a "nuisance dust." The high pH of aqueous solutions or sweat-induced hydrolysis on the skin can lead to delayed but severe tissue damage.[1]

PPE Specification Matrix

The following specifications are non-negotiable for handling >50 mg quantities.

Protection ZoneRequired EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Crucial: Safety glasses are insufficient.[1][2] Amine vapors and dusts track moisture.[1][2][5] Goggles prevent "blue haze" (corneal edema) and alkaline hydrolysis of ocular tissue.[1][2][5]
Dermal (Hand) Nitrile Rubber (Min.[1][2][4][5] thickness: 0.11 mm)Splash Protection: Nitrile provides excellent resistance to aliphatic amines.[1][2][5] Avoid Latex (poor organic resistance) and Vinyl (micro-pores).[1][2][5]
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek® Sleeves Standard coats are porous.[1][2][5] Tyvek sleeves prevent wrist-gap exposure during reaching movements inside fume hoods.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: Engineering controls supersede respirators.[1][2][4] If handling outside a hood (not recommended), use an N95 (particulate) or P100 with OV cartridge.[1][2][5]
Footwear Closed-toe, non-perforated leather/synthetic Mesh sneakers allow liquid/powder penetration to the sock, creating an occluded chemical burn.[2][4]

Operational Protocol: The "Closed Loop" Method

This protocol minimizes open-air exposure.[1][6] The goal is to contain the "dust cloud" potential of the solid amine.[1][2][5]

Phase 1: Preparation (Pre-Donning)
  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.[1][2][5]

  • Static Management: Use an ionizing fan or anti-static gun if the powder is fluffy/electrostatic.[1][2][5] Charged amine dust clings to PPE and spreads contamination outside the hood.[1][5]

  • Solvent Selection: If preparing a solution, choose solvents compatible with your gloves.[1][2][5] (e.g., If using Dichloromethane (DCM), you must double-glove or use Silver Shield® liners, as DCM permeates standard nitrile in <2 minutes).[2]

Phase 2: Active Handling (Weighing & Transfer)
  • Step 1: Place the balance inside the fume hood.[1][2][5] If vibration is an issue, use a marble balance table.

  • Step 2: Tare the receiving vessel (flask/vial) before opening the chemical container.[1][2][5]

  • Step 3: Open the container. Do not place the cap on the hood surface; hold it or place it inverted on a Kimwipe.[1][2][5]

  • Step 4 (The Transfer): Use a disposable spatula.[1][2][5] Transfer the solid.

    • Scientist's Note: If the solid cakes, do not chip at it aggressively.[2][5] This generates projectiles.[1][2][5] Dissolve it in the shipping container if possible.

  • Step 5: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent crust formation (amine carbamates) which can compromise the seal later.[2][5]

Phase 3: Decontamination & Doffing[2][5][7]
  • Wipe Down: Clean the balance and immediate area with a weak acid solution (e.g., 5% Citric Acid) to neutralize any invisible amine residues, followed by water.[2][5]

  • Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no outer surface touches skin.[2][5]

  • Wash: Wash hands with soap and cool water.[1][5] Avoid hot water initially, as it opens pores and increases absorption of any potential residue.[2][5]

Visual Workflow: Safety Logic Pathway

The following diagram illustrates the decision logic for handling this specific compound class.

G Start START: this compound Handling RiskAssess Risk Assessment: Is the compound in Solution or Solid? Start->RiskAssess SolidPath Solid / Powder RiskAssess->SolidPath LiquidPath Solution (Organic Solvent) RiskAssess->LiquidPath Engineering Engineering Control: Fume Hood Required SolidPath->Engineering LiquidPath->Engineering PPE_Solid PPE: Nitrile Gloves + Goggles (Dust Hazard) Engineering->PPE_Solid If Solid PPE_Liquid PPE: Check Solvent Permeation (Splash Hazard) Engineering->PPE_Liquid If Liquid Action Action: Weigh/Transfer (Closed Loop Protocol) PPE_Solid->Action PPE_Liquid->Action Decon Decon: Neutralize with Dilute Citric Acid Action->Decon Disposal Disposal: Segregate from Oxidizers & Acids Decon->Disposal

Caption: Operational logic flow for handling aminocyclohexanols, prioritizing physical state assessment and neutralization.

Emergency Response & Disposal

First Aid (Self-Validating Steps)
  • Eye Contact: Immediate irrigation is critical.[1][5][6] The basicity of amines causes saponification of eye lipids.[1][2][5] Flush for at least 15 minutes .

    • Validation: If the eye does not feel "gritty" after 5 minutes, keep flushing .[2][5] The anesthetic effect of some amines can mask the burn.[1][2][5]

  • Skin Contact: Flush with water.[1][2][5][6] Do not use vinegar (acid) on the skin to neutralize, as the heat of neutralization can cause thermal burns on top of chemical burns.[2][5] Use copious water only.[1][5]

Disposal Logistics
  • Segregation: Never dispose of amino-alcohols in the "Acid Waste" stream. This will generate heat and potentially toxic vapors.[1][2][5]

  • Stream: Dispose of as Basic Organic Waste or General Organic Waste depending on your facility's specific coding.

  • Container: Dissolve solid waste in a combustible solvent (e.g., Ethanol) before adding to the waste carboy to prevent "hot spots" of reactivity in the waste container.[2][5]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22379847, 4-Amino-4-methylcyclohexan-1-ol.[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link][2][5][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.